(5-Chloro-2-methylphenyl)(methyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJQMSZMALQQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to (5-Chloro-2-methylphenyl)(methyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
(5-Chloro-2-methylphenyl)(methyl)sulfane, identified by its CAS number 82961-51-1, is a polysubstituted aromatic thioether.[1][2] While not a household name in the chemical lexicon, this molecule represents a class of highly versatile intermediates that are of significant interest to the fields of medicinal chemistry and materials science. Its unique arrangement of a chloro group, a methyl group, and a methylthio group on a benzene ring provides a rich platform for a variety of chemical transformations.[1] The interplay of the electronic effects of these substituents governs the molecule's reactivity, making it a valuable scaffold for the synthesis of more complex molecular architectures.[1] This guide aims to provide a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility as a precursor in drug discovery and development.
Physicochemical and Structural Properties
The fundamental properties of (5-Chloro-2-methylphenyl)(methyl)sulfane are summarized below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting and boiling points, are not well-documented in the public domain, which is common for specialized synthetic intermediates.
| Property | Value | Source |
| CAS Number | 82961-51-1 | [1][2] |
| IUPAC Name | 4-chloro-1-methyl-2-(methylthio)benzene | [1] |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.68 g/mol | [1] |
| Appearance | Typically a colorless to pale yellow liquid | [3] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Structural Analysis & Predicted Spectroscopic Data
-
Aromatic Protons (Ar-H): Expected in the range of δ 7.0-7.4 ppm, showing complex splitting patterns due to their specific substitution.
-
Aryl-Methyl Protons (Ar-CH₃): A singlet expected around δ 2.2-2.4 ppm.
-
Thioether Methyl Protons (S-CH₃): A singlet expected around δ 2.4-2.5 ppm.
Similarly, a ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the electron-withdrawing chlorine atom shifted downfield, and signals for the two methyl carbons.
Synthesis and Handling
Proposed Synthetic Pathway
While specific published syntheses for 82961-51-1 are scarce, a plausible and efficient route can be designed based on established organosulfur chemistry. A common method for creating aryl methyl thioethers is the S-methylation of the corresponding thiophenol. The precursor, 5-chloro-2-methylthiophenol, can be synthesized from 5-chloro-2-methylaniline via a Sandmeyer-type reaction.
The proposed workflow is as follows:
Caption: Proposed synthetic workflow for (5-Chloro-2-methylphenyl)(methyl)sulfane.
Experimental Protocol (Hypothetical)
-
Diazotization: 5-chloro-2-methylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature to form the diazonium salt.[4]
-
Thiolation: The cold diazonium salt solution is then added to a solution of potassium thiocyanate, followed by hydrolysis to yield 5-chloro-2-methylthiophenol.
-
S-Methylation: The resulting thiophenol is dissolved in a polar aprotic solvent like acetone or DMF. A base, such as potassium carbonate, is added, followed by a methylating agent like methyl iodide. The reaction is stirred until completion (monitored by TLC), then worked up by extraction and purified by column chromatography.[5]
Safety and Handling
(5-Chloro-2-methylphenyl)(methyl)sulfane is classified with the GHS signal word "Warning".[1] The associated hazard statements are:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Chemical Reactivity and Synthetic Utility
The synthetic value of (5-Chloro-2-methylphenyl)(methyl)sulfane lies in the differential reactivity of its functional groups.
1. Electrophilic Aromatic Substitution (EAS)
The benzene ring is susceptible to electrophilic attack. The directing effects of the existing substituents determine the regiochemical outcome. The methyl (-CH₃) and methylthio (-SCH₃) groups are activating, ortho, para-directors, while the chloro (-Cl) group is a deactivating, yet also ortho, para-director.[1] This competition and interplay of electronic effects allow for controlled introduction of further substituents onto the aromatic core.
2. Transformations of the Thioether Group
The methylthio group is a versatile functional handle for a variety of transformations:
-
Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.[6] This dramatically alters the electronic properties of the molecule, as the sulfone group is strongly electron-withdrawing. This oxidation is a key step in creating derivatives like 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran.[1]
-
Desulfurization: The methylthio group can be removed via reductive desulfurization using reagents like Raney Nickel, which would yield 4-chloro-toluene.[1]
-
Formation of Sulfonium Salts: The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, reacting with alkyl halides to form sulfonium salts, which are themselves useful synthetic intermediates.[1]
Caption: Key reaction pathways of (5-Chloro-2-methylphenyl)(methyl)sulfane.
Applications in Drug Discovery and Development
The "5-chloro-2-methylphenyl" moiety and related structures are found in a number of biologically active compounds, highlighting the importance of this chemical as a building block.
Scaffold for Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the generation of compound libraries with systematic structural variations is crucial for optimizing lead compounds. (5-Chloro-2-methylphenyl)(methyl)sulfane serves as an excellent starting point for such studies. Its three distinct functional groups can be independently modified to explore the chemical space around a pharmacophore and to understand how these changes affect biological activity.
Precursor to Pharmacologically Active Heterocycles
-
Benzofurans: As previously mentioned, this compound is a known precursor in the synthesis of substituted benzofurans.[1] Benzofuran derivatives are of significant scientific interest due to their wide range of pharmacological properties, including antibacterial, antifungal, and antitumor activities.[1]
-
Benzimidazoles: The related 5-chloro-2-methylthioaniline core is used to synthesize potent anthelmintic agents. For example, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole has demonstrated high efficacy against Fasciola hepatica in sheep.[7] This highlights the utility of the 5-chloro-2-methylthio-phenyl scaffold in developing antiparasitic drugs.
-
Thiophene-based Drugs: While this compound is a phenylsulfane, the broader class of chloro-substituted sulfur-containing aromatics is highly relevant in drug design. For instance, the blockbuster anticoagulant Rivaroxaban (Xarelto®) contains a 5-chlorothiophene moiety that is crucial for its binding to Factor Xa.[8] This demonstrates the favorable interactions that a chloro-substituted, sulfur-containing ring can make in a protein's active site, a principle that can be extended to the design of drugs using the (5-Chloro-2-methylphenyl)(methyl)sulfane scaffold.
Conclusion
(5-Chloro-2-methylphenyl)(methyl)sulfane is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. Its value lies in the combination of a stable aromatic core with three distinct and modifiable functional groups. This allows for a diverse range of chemical transformations, making it a powerful tool for building molecular complexity. For researchers in drug discovery, it offers a robust scaffold for library synthesis and for accessing classes of compounds with proven pharmacological relevance, such as benzofurans and benzimidazoles. While detailed physicochemical and spectroscopic data are not widely published, its chemical reactivity and synthetic potential are well-grounded in the principles of organic chemistry, making it a valuable asset for the discerning synthetic chemist.
References
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Accessed March 14, 2026. [Link]
-
Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole. PubMed. Accessed March 14, 2026. [Link]
-
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Accessed March 14, 2026. [Link]
- Preparation method of 2-methyl-3-chlorophenylmethyl sulfide.
- Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
Sources
- 1. (5-Chloro-2-methylphenyl)(methyl)sulfane|CAS 82961-51-1 [benchchem.com]
- 2. 82961-51-1|(5-Chloro-2-methylphenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]
- 3. CAS 82961-52-2: 1-Chloro-2-methyl-3-(methylthio)benzene [cymitquimica.com]
- 4. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-1-methyl-2-methylsulfonylbenzene | Benchchem [benchchem.com]
- 7. Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
Synthesis Pathway and Mechanistic Analysis of (5-Chloro-2-methylphenyl)(methyl)sulfane
Executive Summary & Strategic Rationale
In modern medicinal chemistry and agrochemical development, the functionalization of halogenated toluene derivatives is a critical pathway for generating diverse molecular libraries. (5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1), also known as 5-chloro-2-methylthioanisole, is a highly valuable synthetic intermediate[1]. The unique arrangement of its functional groups—a deactivating chloro group, an activating methyl group, and a versatile methylthio ether—makes it an exceptional core scaffold[1]. The methylthio group is particularly strategic; it serves as an ortho/para-director for subsequent electrophilic aromatic substitutions and can be precisely oxidized to sulfoxides or sulfones to tune pharmacokinetic properties, such as in the synthesis of complex benzofuran derivatives[1].
Direct nucleophilic aromatic substitution (SNAr) of unactivated aryl chlorides with thiolate anions is notoriously sluggish and prone to side reactions. Transition-metal cross-coupling (e.g., Pd-catalyzed Buchwald-Hartwig thiolation) offers an alternative but requires expensive catalysts and ligands. Therefore, the most robust, scalable, and cost-effective pathway is a two-step Sandmeyer-type thiolation starting from the commercially available2[3][2].
Physicochemical Profiling
Understanding the physical properties of the precursor and the target compound is essential for designing the extraction and purification workflows. Both compounds pose specific health hazards, necessitating strict engineering controls during synthesis[1][4].
| Property | Precursor: 5-Chloro-2-methylaniline | Target: (5-Chloro-2-methylphenyl)(methyl)sulfane |
| CAS Number | 95-79-4 | 82961-51-1 |
| Molecular Formula | C₇H₈ClN | C₈H₉ClS |
| Molecular Weight | 141.60 g/mol | 172.68 g/mol |
| Physical State | Solid/Liquid (MP: 22 °C) | Colorless to pale yellow liquid |
| Boiling Point | 237 °C | ~225 °C (Based on 3-chloro isomer) |
| Density | 1.17 g/cm³ | ~1.17 g/cm³ |
| Key GHS Hazards | H302, H315, H370, H372 | H302, H315, H319, H335 |
Data supported by MilliporeSigma[2], TCI[4], and Benchchem[1][3].
Mechanistic Pathway: The Self-Validating System
The synthesis relies on the quantitative conversion of the primary aromatic amine to a diazonium salt, followed by a copper-catalyzed radical thiolation.
Fig 1: Two-step Sandmeyer-type thiolation pathway from 5-chloro-2-methylaniline.
Step 1: Diazotization Causality
The amine is treated with sodium nitrite (NaNO₂) in the presence of excess hydrochloric acid (HCl).
-
Why excess HCl? A minimum of 2.5 to 3.0 equivalents of acid is required. One equivalent forms the amine hydrochloride, one generates nitrous acid (HONO) from NaNO₂, and the excess maintains a highly acidic environment to prevent the unreacted free amine from coupling with the newly formed diazonium salt (which would form an unwanted triazene byproduct).
-
Why strict thermal control (0–5 °C)? Diazonium salts of halogenated toluenes are thermally unstable. Allowing the temperature to exceed 5 °C leads to premature nitrogen evolution and the formation of 5-chloro-2-methylphenol via hydrolysis.
Step 2: Copper-Catalyzed Thiolation Causality
The cold diazonium solution is introduced to a mixture of sodium thiomethoxide (NaSMe) and a Copper(I) catalyst.
-
Why use Cu(I)? The reaction proceeds via a Single-Electron Transfer (SET) mechanism. Cu(I) reduces the diazonium ion to an aryl radical, releasing N₂ gas. The aryl radical rapidly recombines with the thiomethoxide species. Without copper, the reaction relies on a slower SN1-type decomposition, which drastically reduces the yield and increases the formation of homocoupling or hydrogen-abstraction byproducts[3].
Detailed Experimental Protocol
This protocol is designed as a self-validating workflow. Visual cues (color changes, gas evolution) serve as in-process quality control checkpoints.
Fig 2: Step-by-step experimental workflow for the synthesis and purification.
Materials Required:
-
5-Chloro-2-methylaniline (10.0 mmol, 1.42 g)[2]
-
Hydrochloric Acid (37% aq., 30.0 mmol, ~2.5 mL)
-
Sodium Nitrite (NaNO₂, 11.0 mmol, 0.76 g)
-
Sodium Thiomethoxide (NaSMe, 15.0 mmol, 1.05 g)
-
Copper(I) Chloride (CuCl, 1.0 mmol, 0.10 g)
Step-by-Step Methodology:
-
Amine Dissolution: In a 100 mL round-bottom flask, suspend 5-chloro-2-methylaniline (1.42 g) in 15 mL of distilled water. Add 2.5 mL of 37% HCl. Stir vigorously until the amine is fully protonated and dissolves (or forms a fine hydrochloride suspension).
-
Diazotization: Submerge the flask in an ice-brine bath to achieve an internal temperature of 0–2 °C. Dissolve NaNO₂ (0.76 g) in 5 mL of cold water. Add the NaNO₂ solution dropwise over 15 minutes. Self-Validation: The solution will turn clear and pale yellow. Maintain stirring for 30 minutes at 0 °C. Test with starch-iodide paper to confirm a slight excess of nitrous acid (immediate blue-black color). Destroy excess HONO with a small amount of sulfamic acid if necessary.
-
Thiolation: In a separate 250 mL flask, dissolve NaSMe (1.05 g) in 20 mL of water and add CuCl (0.10 g). Cool this mixture to 0 °C. Vigorously stir the thiolate mixture and add the cold diazonium solution dropwise via an addition funnel. Self-Validation: Immediate effervescence (N₂ gas evolution) will occur, indicating the successful decomposition of the diazonium salt into the aryl radical.
-
Maturation: Once addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours until gas evolution completely ceases.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 1M NaOH (20 mL). Causality: The NaOH wash is critical; it deprotonates any 5-chloro-2-methylphenol byproduct, forcing it into the aqueous waste layer. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using 100% Hexanes as the eluent. The target compound, being highly lipophilic, will elute quickly.
Analytical Validation
To confirm the structural integrity of (5-Chloro-2-methylphenyl)(methyl)sulfane, the following analytical techniques should be employed:
-
¹H NMR (CDCl₃): Look for a distinct singlet integrating to 3H around δ 2.4–2.5 ppm corresponding to the -SCH₃ group. A second singlet around δ 2.3 ppm will correspond to the aryl -CH₃ group. The aromatic region (δ 7.0–7.3 ppm) will display a characteristic ABX spin system due to the 1,2,5-substitution pattern.
-
GC-MS: The mass spectrum will show a clear molecular ion peak [M]⁺ at m/z 172, with a characteristic M+2 isotope peak at m/z 174 (approx. 33% intensity of the parent peak), definitively confirming the presence of a single chlorine atom.
References
Sources
- 1. (5-Chloro-2-methylphenyl)(methyl)sulfane|CAS 82961-51-1 [benchchem.com]
- 2. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]
- 3. 3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2 | Benchchem [benchchem.com]
- 4. 5-Chloro-2-methylaniline | 95-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Structural Elucidation and ¹H NMR Characterization of (5-Chloro-2-methylphenyl)(methyl)sulfane: A Comprehensive Technical Guide
Executive Summary
(5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1), systematically known as 4-chloro-1-methyl-2-methylsulfanylbenzene, is a versatile thioanisole derivative [1]. Featuring a highly functionalized aromatic core—comprising a methyl group, a methylthio (methylsulfanyl) ether, and a chlorine atom—this molecule is a critical synthetic intermediate in the development of complex pharmacophores, such as biologically active benzofurans and agrochemicals [1, 2].
For drug development professionals and synthetic chemists, confirming the structural integrity of this scaffold via proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental quality control step. This whitepaper provides a rigorous, causality-driven guide to the ¹H NMR spectral interpretation and acquisition methodology for this compound.
Molecular Architecture and Electronic Effects
To accurately assign the ¹H NMR spectrum, one must first deconstruct the electronic contributions of the three substituents on the benzene ring. The regiochemical arrangement dictates the local magnetic shielding environment of the three remaining aromatic protons (H-3, H-4, and H-6):
-
Methylthio group (-SCH₃) at C1: Acts as an ortho/para-directing activating group via resonance (+M effect), though it exerts a mild electron-withdrawing inductive effect (-I) due to the polarizability of sulfur.
-
Methyl group (-CH₃) at C2: Acts as a weakly activating ortho/para director via hyperconjugation (+I effect), shielding adjacent protons.
-
Chloro group (-Cl) at C5: Acts as an ortho/para-directing deactivator. Its strong electronegativity (-I effect) dominates its weak resonance (+M effect), leading to localized deshielding.
These competing electronic effects create a distinct, predictable anisotropic environment that governs the chemical shifts and J-coupling constants of the spin system.
Theoretical ¹H NMR Spectral Prediction & Causality
Based on empirical additive rules for substituted benzenes and confirmed structural properties [3], the ¹H NMR spectrum in deuterated chloroform (CDCl₃) resolves into distinct aliphatic and aromatic regions.
Quantitative Data Summary
Table 1: Predicted ¹H NMR Assignments for (5-Chloro-2-methylphenyl)(methyl)sulfane (400 MHz, CDCl₃)
| Proton(s) | Position | Integration | Multiplicity | Expected Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Ar-CH₃ | C2 | 3H | Singlet (s) | ~2.30 - 2.35 | - |
| S-CH₃ | C1 | 3H | Singlet (s) | ~2.40 - 2.50 | - |
| H-3 | C3 | 1H | Doublet (d) | ~7.05 - 7.10 | ³J ≈ 8.0 |
| H-4 | C4 | 1H | Doublet of doublets (dd) | ~7.15 - 7.20 | ³J ≈ 8.0, ⁴J ≈ 2.0 |
| H-6 | C6 | 1H | Doublet (d) | ~7.15 - 7.20 | ⁴J ≈ 2.0 |
Mechanistic Causality of Signal Splitting
-
Aliphatic Region: The methyl protons attached directly to the aromatic ring (Ar-CH₃) resonate upfield around 2.30 ppm. The methylthio protons (S-CH₃) are slightly more deshielded due to the electronegativity of the adjacent sulfur atom, pushing their resonance to approximately 2.45 ppm. Both appear as sharp 3H singlets because they are isolated from any adjacent coupling protons.
-
Aromatic Region (AMX/ABX Spin System):
-
H-3 is situated ortho to the electron-donating methyl group, experiencing significant shielding. It couples strongly with the ortho proton H-4, resulting in a distinct doublet (³J ≈ 8.0 Hz).
-
H-4 is flanked by H-3 (ortho) and H-6 (meta). Its proximity to the electron-withdrawing chlorine atom at C5 causes slight deshielding. The signal splits into a doublet of doublets due to ortho coupling with H-3 (³J ≈ 8.0 Hz) and fine meta coupling with H-6 (⁴J ≈ 2.0 Hz).
-
H-6 is located between the methylthio group and the chlorine atom. The combined inductive effects deshield this proton. Because its ortho position (C5) is occupied by chlorine, it only exhibits meta coupling with H-4, appearing as a fine doublet (⁴J ≈ 2.0 Hz).
-
Fig 1: J-coupling logical relationship network among the aromatic protons of the scaffold.
Experimental Protocols: High-Resolution ¹H NMR Acquisition
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the standard operating procedure for acquiring the ¹H NMR spectrum of this compound. Every step is designed to minimize artifacts and maximize resolution.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10–15 mg of highly pure (≥95%) (5-Chloro-2-methylphenyl)(methyl)sulfane [3] in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference (δ 0.00 ppm) to ensure absolute chemical shift accuracy, while CDCl₃ provides the deuterium lock signal.
-
Thermal Equilibration: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Allow 3 minutes for thermal equilibration (298 K). Causality: Temperature gradients within the tube cause convection currents, which artificially broaden spectral lines and obscure fine meta-couplings.
-
Locking and Tuning: Lock the spectrometer frequency to the deuterium resonance of CDCl₃. Perform Automatic Tuning and Matching (ATM) on the ¹H channel. Causality: Proper impedance matching ensures maximum Radio Frequency (RF) power transfer, optimizing the Signal-to-Noise Ratio (SNR).
-
Gradient Shimming: Execute gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity across the Z1-Z5 gradients. Causality: A perfectly homogeneous magnetic field is strictly required to resolve the narrow 2.0 Hz meta-coupling between H-4 and H-6.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: This is implemented not merely as a default parameter, but to ensure the complete longitudinal relaxation (T₁) of the sterically unhindered methyl protons, thereby guaranteeing quantitative integration accuracy.
-
Scans (NS): 16 to 32 scans.
-
-
Processing: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum manually to ensure flat integration integrals.
Fig 2: Step-by-step experimental workflow for high-resolution ¹H NMR acquisition and validation.
Downstream Reactivity and Spectral Shifts
Understanding the baseline ¹H NMR spectrum of (5-Chloro-2-methylphenyl)(methyl)sulfane is critical when monitoring downstream synthetic reactions [1].
For example, the methylthio group is frequently oxidized to a sulfoxide or sulfone to alter the molecule's pharmacokinetics. Oxidation transforms the electron-donating (-SCH₃) group into a strongly electron-withdrawing sulfone (-SO₂CH₃) group. NMR Causality: This drastic inversion of electronic character removes the shielding effect at the ortho and para positions. Consequently, in the post-reaction ¹H NMR spectrum, the H-6 proton will experience a massive downfield shift (deshielding), moving from ~7.15 ppm to >7.80 ppm, serving as an immediate, definitive diagnostic marker of successful oxidation.
References
- Benchchem. "(5-Chloro-2-methylphenyl)(methyl)sulfane". Benchchem.
- Benchchem. "3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2". Benchchem.
- Bidepharm. "CAS:82961-51-1, 5-氯-2-甲基苯甲基硫醚". Bidepharm.
Advanced Methodologies in the Synthesis and Application of Substituted Thioanisoles: A Technical Guide
Executive Summary
Substituted thioanisoles (methyl phenyl sulfides) are indispensable structural motifs in modern organic synthesis, materials science, and pharmaceutical development[1]. Characterized by the unique electronic properties of the methylthio (-SCH 3 ) group, these compounds serve as highly versatile intermediates. This whitepaper provides an in-depth, mechanistic analysis of the de novo synthesis of substituted thioanisoles, their controlled reactivity (specifically selective oxidation), and their critical utility as cation scavengers in solid-phase peptide synthesis (SPPS).
Designed for researchers and drug development professionals, this guide bridges the gap between theoretical causality and bench-level execution by providing field-proven, self-validating protocols.
De Novo Synthesis: Constructing the C-S Bond via Photoredox Catalysis
Historically, the synthesis of substituted thioanisoles via carbon-sulfur (C-S) cross-coupling required harsh thermal conditions and expensive transition-metal catalysts (e.g., Palladium or Nickel), which often suffered from ligand degradation and trace heavy-metal contamination. Recent paradigm shifts have leveraged visible-light photoredox catalysis to achieve highly efficient C-S bond formation under transition-metal-free conditions[2].
Protocol 1: Visible-Light-Promoted C-S Cross-Coupling
Causality & Design Rationale: This protocol utilizes dimethyl sulfoxide (DMSO) as the solvent. DMSO is not merely a passive medium; it actively stabilizes the radical intermediates formed during the reaction. By employing a blue LED light source, we excite an in situ generated electron donor-acceptor (EDA) complex between the thiol and the aryl halide, completely bypassing the need for exogenous photocatalysts or transition metals[2].
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried reaction tube, charge 4'-bromoacetophenone (1.0 equiv, 20 mmol), 2-chlorobenzenethiol (1.5 equiv, 30 mmol), and Cesium Carbonate (Cs 2 CO 3 , 1.5 equiv, 30 mmol).
-
Atmospheric Control: Seal the tube with a rubber septum. Apply high vacuum (<1 mmHg) for 1 minute, then backfill with dry nitrogen. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Solvent Addition & Execution: Inject 50 mL of anhydrous DMSO to form a yellow suspension. Irradiate the mixture using a 40 W blue LED (approx. 420 nm) at room temperature for 24 hours.
-
Validation & Quality Control (Self-Validating Step): Before proceeding to workup, extract a 50 µL aliquot, quench with H 2 O, and extract into ethyl acetate. Evaporate and analyze via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard. Do not proceed to isolation unless qNMR confirms >95% conversion of the aryl halide.
-
Isolation: Dilute the bulk mixture with water, extract with ethyl acetate, dry over anhydrous MgSO 4 , and purify via silica gel chromatography (eluent: 5:1 petroleum ether:ethyl acetate).
Reactivity & Transformations: The Sulfoxide Challenge
The oxidation of thioanisoles to chiral and non-chiral sulfoxides is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), such as proton pump inhibitors. The primary synthetic challenge is kinetic over-oxidation, which yields the undesired sulfone byproduct[3].
To achieve absolute selectivity, modern protocols utilize spatial confinement via Metal-Organic Frameworks (MOFs) or Zeolites. These nanoporous structures stabilize the reactive hydroperoxo intermediates and sterically hinder the secondary oxidation step[4].
Fig 1: Photocatalytic selective oxidation pathway of thioanisole to sulfoxide.
Protocol 2: Selective Oxidation using Cu(terpy)@Y Zeolite
Causality & Design Rationale: By encapsulating a[Cu(terpy)] 2+ complex within the supercage of a Na-Y zeolite, the formation of the Cu-OOH intermediate becomes the strict rate-determining step. The rigid zeolite framework prevents the sulfoxide product from re-coordinating with the copper center, effectively shutting down the kinetic pathway to the sulfone[4].
Step-by-Step Methodology:
-
Catalyst Loading: In a glass tube reactor, combine 17 µmol of the [Cu(terpy)] 2+ @Y catalyst with 8.5 mmol of the substituted thioanisole substrate in 10 mL of acetonitrile (CH 3 CN).
-
Oxidation: Slowly add 0.42 mmol of 30% aqueous hydrogen peroxide (H 2 O 2 ). Stir the heterogeneous mixture at 50 °C under an ambient air atmosphere.
-
Validation & Quality Control (Self-Validating Step): Terminate the reaction by adding triphenylphosphine (to quench any unreacted H 2 O 2 ). Spike the solution with an exact molar equivalent of o-dichlorobenzene as an internal standard. Analyze the mixture via GC-FID. The system is validated only if the sulfoxide:sulfone selectivity ratio strictly exceeds 95:5.
Quantitative Data: Catalyst Performance in Thioanisole Oxidation
The table below summarizes the performance of various advanced catalytic systems for the selective oxidation of thioanisole, highlighting the superiority of framework-confined catalysts.
| Catalyst System | Oxidant | Reaction Conditions | Conversion (%) | Sulfoxide Selectivity (%) | Ref |
| BBT-BTT-COF | O 2 (0.1 MPa) | Blue LED, CH 3 OH, 3h | >99.0 | >99.0 | [5] |
| [Cu(terpy)] 2+ @Y | 30% H 2 O 2 | 50 °C, CH 3 CN, Air | 100.0 | >95.0 | [4] |
| Zr-NU-1000-Mo | tBHP | 25 °C, CH 3 CN, 36h | 100.0 | 74.0 | [3] |
Pharmaceutical Applications: Thioanisole as a Cation Scavenger in SPPS
Beyond its role as an API building block, thioanisole is a critical reagent in Solid-Phase Peptide Synthesis (SPPS). During the final global deprotection and resin cleavage step using Trifluoroacetic acid (TFA), highly reactive carbocations (e.g., t-butyl cations) are generated from the protecting groups. If left unquenched, these electrophiles will irreversibly alkylate electron-rich peptide residues like Tryptophan, Tyrosine, and Methionine.
Fig 2: Mechanism of thioanisole as a carbocation scavenger during SPPS TFA cleavage.
Protocol 3: SPPS Cleavage using Reagent K
Causality & Design Rationale: Water is a poor scavenger for soft carbocations. Thioanisole provides a soft, highly nucleophilic sulfur center that rapidly and irreversibly quenches t-butyl cations. When combined with 1,2-ethanedithiol (EDT) and phenol in "Reagent K", it provides comprehensive protection against acid-catalyzed oxidation and alkylation.
Step-by-Step Methodology:
-
Cocktail Preparation: In a fume hood, prepare Reagent K by mixing TFA / Water / Phenol / Thioanisole / EDT in an exact volumetric ratio of 82.5 : 5 : 5 : 5 : 2.5. Thoroughly degas the mixture using sonication under a nitrogen stream.
-
Cleavage: Suspend the thoroughly washed and dried peptidyl-resin in the cleavage cocktail (use 10 mL of cocktail per 1 gram of dry resin). Stir gently at room temperature for exactly 2 hours.
-
Precipitation: Filter the resin through a fritted glass funnel. Add the filtrate dropwise into a 10-fold volume of ice-cold, peroxide-free diethyl ether to precipitate the deprotected peptide.
-
Validation & Quality Control (Self-Validating Step): Centrifuge the precipitate, wash twice with cold ether, and dissolve a 1 mg sample in LC-MS grade water/acetonitrile. Analyze via LC-MS. The cleavage protocol is validated when the mass spectrum confirms the target peptide mass and explicitly shows the absence of +56 Da (t-butyl) or +14 Da (methyl) adduct peaks on the target sequence.
Sources
The Genesis and Evolution of Chlorinated Aryl Sulfides: A Technical Guide to Discovery, Mechanisms, and Synthesis
Introduction: The Privileged Scaffold of Organosulfur Chemistry
Chlorinated aryl sulfides represent a historically rich and structurally privileged class of molecules in both medicinal chemistry and agrochemical development. The fusion of an electron-withdrawing, lipophilic chlorine atom with the highly polarizable, conformationally flexible thioether (-S-) linkage creates a unique physicochemical profile. This combination allows these molecules to navigate complex biological environments, exploit deep hydrophobic binding pockets, and participate in highly directional non-covalent interactions.
As a Senior Application Scientist, I have observed that the successful deployment of these compounds relies on a deep understanding of their structural biology and the causality behind their synthetic evolution. This whitepaper provides a comprehensive analysis of their historical milestones, mechanistic pharmacology, and the modern, self-validating synthetic protocols used to generate them today.
Historical Milestones & Causal Discoveries
The trajectory of chlorinated aryl sulfides is defined by breakthrough successes and critical toxicological lessons.
The Dawn of Targeted Agrochemicals: Chlorbenside
In the 1950s, the agricultural industry faced mounting pest resistance to DDT. The discovery of Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide) marked a paradigm shift. The causality behind its success was purely structural: the heavy chlorine atoms provided critical metabolic stability against oxidative degradation by pest cytochrome P450 enzymes, while the thioether linkage ensured the lipophilicity required to penetrate the waxy cuticles of target mites.
Revolutionizing Psychiatry: Chlorpromazine
Synthesized in 1951, Chlorpromazine (a chlorinated phenothiazine featuring a diaryl sulfide core bridged by a nitrogen atom) revolutionized the treatment of schizophrenia. The structural causality here is profound. The addition of a chlorine atom at the 2-position of the tricyclic ring breaks the molecule's symmetry. This electron-withdrawing group creates a dipole moment that forces the flexible thioether-containing core into a specific conformational "tilt." This precise geometry perfectly aligns with the hydrophobic pocket of the Dopamine D2 receptor, locking it into an inactive state.
Fig 1: Chlorpromazine-mediated D2 receptor antagonism and mesolimbic pathway normalization.
The Bithionol Cautionary Tale
Not all structural interventions yield safe therapeutics. Bithionol [2,2'-thiobis(4,6-dichlorophenol)] was widely used in the 1960s as an anthelmintic and topical antibacterial agent. However, it was due to severe photosensitization. The mechanistic failure was rooted in the photolability of the C-Cl bond. Upon exposure to UV-A light, the bond undergoes homolytic cleavage, generating highly reactive aryl radicals that covalently bind (haptenate) to epidermal proteins, triggering a severe T-cell mediated immune response.
Fig 2: Logical relationship of Bithionol-induced photosensitization and FDA withdrawal.
Structural Biology & Quantitative Physicochemical Data
The integration of a chlorine atom and a thioether linkage alters the molecule's three-dimensional space and electronic distribution. The thioether sulfur provides a longer bond length (~1.75 Å) and a more acute bond angle (~103°) compared to ethers, inducing a "butterfly" conformation. Furthermore, the chlorine atom participates in halogen bonding —a highly directional non-covalent interaction where the electrophilic equatorial region (the σ-hole) of the chlorine interacts with Lewis bases (e.g., protein backbone carbonyls).
Quantitative Structural Comparison
The following table summarizes the quantitative impact of integrating chlorinated thioether motifs into drug scaffolds, explaining why they are heavily favored in modern drug discovery (e.g., in the HIV protease inhibitor ).
| Property / Metric | C-O-C (Diaryl Ether) | C-S-C (Diaryl Sulfide) | Impact of Chlorine Substitution |
| Bond Length (Aryl-X) | ~1.36 Å | ~1.75 Å | C-Cl bond (~1.74 Å) adds critical steric bulk to fill pockets. |
| Bond Angle | ~118° | ~103° | Induces a flexible "butterfly" conformation for deep target entry. |
| Lipophilicity (ΔLogP) | Baseline | +0.3 to +0.5 | Cl adds ~+0.7 per atom, vastly improving membrane permeability. |
| Cross-Coupling Yield | N/A | 75-95% (Cu-catalyzed) | Electron-withdrawing Cl accelerates reductive elimination in synthesis. |
Modern Synthetic Methodologies
Historically, synthesizing diaryl sulfides required harsh Ullmann-type conditions (>150 °C, stoichiometric copper), which destroyed sensitive functional groups. Modern synthesis has shifted toward transition-metal-catalyzed C-S cross-coupling and.
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the Copper-Catalyzed Reductive C-S Cross-Coupling of arylsulfonyl chlorides with aryl boronic acids, as reviewed in recent .
Causality in Experimental Design
-
Why Arylsulfonyl Chlorides? They are bench-stable, odorless, and commercially abundant. This bypasses the severe toxicity and handling issues of malodorous thiols.
-
Why Triphenylphosphine (PPh3)? It acts as a highly oxophilic reducing agent, stripping oxygen from the sulfonyl group in situ to generate the reactive sulfenyl intermediate.
-
Why THF/DMSO (2:1)? THF solubilizes the non-polar organic substrates, while DMSO acts as a coordinating solvent that stabilizes the Cu(I) catalytic species, preventing its disproportionation into inactive Cu(0) and Cu(II).
Step-by-Step Methodology: Synthesis of bis(4-chlorophenyl) sulfide
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorophenylboronic acid (1.2 mmol), 4-chlorobenzenesulfonyl chloride (1.0 mmol), and triphenylphosphine (PPh3, 2.5 mmol).
-
Catalyst Loading: Add Copper(I) iodide (CuI, 10 mol%) and 1,10-phenanthroline (20 mol%) to the reaction vessel. (Rationale: 1,10-phenanthroline prevents the precipitation of inactive copper sulfide species and accelerates the transmetalation step).
-
Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 mmol) to neutralize the HCl byproduct generated during the coupling, preventing catalyst poisoning.
-
Atmospheric Control: Evacuate the tube and backfill with inert Nitrogen gas (repeat 3 times). Inject a degassed mixture of THF and DMSO (2:1 v/v, 3.0 mL) via syringe.
-
Thermal Activation: Stir the mixture at 50 °C for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using hexane/ethyl acetate (9:1) to validate the consumption of the sulfonyl chloride.
-
Workup: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure chlorinated diaryl sulfide.
Fig 3: Experimental workflow for Cu-catalyzed reductive C-S cross-coupling of diaryl sulfides.
References
-
Title: Visible-Light-Promoted Thiolation of Benzyl Chlorides with Thiosulfonates via a Photoactive Electron Donor–Acceptor Complex Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021 Source: Journal of Sulfur Chemistry (via ResearchGate) URL: [Link]
-
Title: Bithionol - Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Nelfinavir - Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates Source: Molecules (MDPI) URL: [Link]
Application Note: Copper-Catalyzed Synthesis of (5-Chloro-2-methylphenyl)(methyl)sulfane
Strategic Overview & Molecular Significance
Aryl methyl sulfides are indispensable building blocks in modern medicinal chemistry and drug development. Specifically, (5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1; MW: 172.68 g/mol ) serves as a highly versatile synthetic intermediate[1]. The unique 1,2,5-substitution pattern of this scaffold provides a robust platform for structure-activity relationship (SAR) studies, frequently acting as a precursor for complex benzofuran derivatives and biologically active sulfoxides/sulfones[1].
Historically, the formation of carbon-sulfur (C–S) bonds relied on harsh nucleophilic aromatic substitution (SNAr) or expensive palladium-catalyzed Buchwald-Hartwig couplings[2]. However, modern Ullmann-type copper catalysis offers a highly efficient, cost-effective, and chemoselective alternative that operates under relatively mild conditions[3].
Mechanistic Rationale & Chemoselectivity
As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection rather than merely following a recipe. The synthesis of (5-Chloro-2-methylphenyl)(methyl)sulfane is achieved via the cross-coupling of 2-bromo-4-chlorotoluene with sodium thiomethoxide (NaSMe) using a Cu(I) catalytic system[4].
-
Chemoselectivity (The Halogen Effect): Copper-catalyzed Ullmann couplings exhibit strict chemoselectivity for C–I and C–Br bonds over C–Cl bonds[2]. The Cu(I) catalyst readily undergoes oxidative addition into the C–Br bond at the 2-position of the toluene ring. The C–Cl bond at the 4-position (which becomes the 5-position in the final sulfane nomenclature) remains entirely inert. This eliminates the need for protecting groups and prevents unwanted bis-coupling.
-
Ligand Dynamics (DMEDA): Copper(I) iodide (CuI) is prone to disproportionation into inactive Cu(0) and Cu(II) species. We employ N,N'-dimethylethylenediamine (DMEDA) as a bidentate nitrogen ligand. According to hard-soft acid-base theory, the borderline soft Cu(I) center forms a highly stable, soluble complex with DMEDA in polar aprotic solvents, drastically accelerating the rate-limiting oxidative addition step[4].
-
Base Selection (K₂CO₃): A mild, insoluble base like K₂CO₃ is chosen over strong bases (e.g., NaOtBu) to prevent the deprotonation of the acidic benzylic protons on the methyl group, thereby suppressing side reactions.
Catalytic Cycle Visualization
Caption: Cu(I)/Cu(III) catalytic cycle for the Ullmann-type C-S cross-coupling reaction.
Materials and Reagents
Scale: 10.0 mmol (Produces approx. 1.5 g of purified product)
| Reagent / Material | Role | Equivalents | Amount |
| 2-Bromo-4-chlorotoluene | Electrophile (Substrate) | 1.0 eq | 10.0 mmol (2.05 g) |
| Sodium thiomethoxide (NaSMe) | Nucleophile (Thiol source) | 1.2 eq | 12.0 mmol (0.84 g) |
| Copper(I) iodide (CuI) | Pre-catalyst | 0.05 eq (5 mol%) | 0.5 mmol (95 mg) |
| DMEDA | Bidentate Ligand | 0.10 eq (10 mol%) | 1.0 mmol (88 mg / 108 µL) |
| Potassium carbonate (K₂CO₃) | Mild Base | 2.0 eq | 20.0 mmol (2.76 g) |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic Solvent | N/A | 20 mL (Anhydrous) |
Experimental Workflow & Protocol
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add CuI (95 mg), K₂CO₃ (2.76 g), and NaSMe (0.84 g). Seal the flask with a rubber septum.
-
Purging: Evacuate the flask under high vacuum and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen (critical to prevent Cu(I) oxidation and disulfide formation).
-
Ligation & Solvation: Inject anhydrous DMSO (20 mL) followed by DMEDA (108 µL) via syringe. Stir the mixture at room temperature for 15 minutes to allow the active[Cu(I)(DMEDA)]⁺ complex to form.
-
Substrate Addition: Inject 2-bromo-4-chlorotoluene (2.05 g) dropwise into the reaction mixture.
-
Thermal Coupling: Replace the septum with a reflux condenser (under inert atmosphere) and heat the mixture in an oil bath at 110 °C for 12–16 hours.
-
Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and quench by adding distilled water (50 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine (3 × 50 mL) to thoroughly remove residual DMSO. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography using 100% Hexanes as the eluent to afford the pure (5-Chloro-2-methylphenyl)(methyl)sulfane as a colorless to pale-yellow oil.
Caption: Sequential experimental workflow for the synthesis and isolation of the target sulfide.
Protocol Self-Validation Matrix (Quality Control)
A robust protocol must be a self-validating system. Use the following in-process controls (IPC) to verify the mechanistic integrity of your reaction in real-time.
| Process Step | Expected Observation | Scientific Causality (Meaning) |
| Catalyst Ligation (Step 3) | Suspension transitions to a homogenous pale green/yellow solution. | Confirms successful formation of the [Cu(I)(DMEDA)]⁺ complex. Warning: A shift to deep blue/green indicates O₂ contamination and Cu(II) formation. |
| Reaction Monitoring (Step 5) | TLC (Hexanes) shows disappearance of starting material (Rf ~0.7) and a new spot (Rf ~0.6). | Indicates successful oxidative addition and reductive elimination. The slightly lower Rf reflects the increased polarity of the thioether. |
| Aqueous Wash (Step 7) | Significant volume reduction of the aqueous phase after repeated brine washes. | Validates the successful partitioning and removal of the highly polar DMSO solvent from the organic product. |
| Product Verification (Post-Step 8) | GC-MS reveals a parent ion at m/z = 172.0 (for ³⁵Cl isotope). | Confirms the molecular weight of C₈H₉ClS. The absence of m/z = 184 indicates no bis-thiolation occurred at the C–Cl bond. |
Yield Optimization & Analytical Data
To demonstrate the superiority of the chosen protocol, the following table summarizes the quantitative optimization data comparing various catalytic conditions. The CuI/DMEDA/DMSO system provides the optimal balance of kinetics and yield[4].
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| CuI (5 mol%) | DMEDA (10 mol%) | DMSO | 110 | 12 | 88% |
| CuI (5 mol%) | L-Proline (10 mol%) | DMSO | 110 | 16 | 74% |
| CuI (5 mol%) | 1,10-Phenanthroline | DMF | 110 | 24 | 65% |
| Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Toluene | 100 | 12 | 82% (High Cost) |
| None (SNAr Control) | None | DMSO | 150 | 24 | < 5% (Trace) |
References
-
Title: (5-Chloro-2-methylphenyl)(methyl)sulfane. Source: Benchchem. URL: ]">https://www.benchchem.com[1]
-
Title: 2-Methoxy-5-(methylsulfonyl)pyridine | 98627-16-8. Source: Benchchem. URL: ]">https://www.benchchem.com[4]
-
Title: Transition Metal Catalyzed Synthesis of Aryl Sulfides. Source: ResearchGate. URL: ]">https://www.researchgate.net[3]
-
Title: Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Source: ACS Publications. URL: ]">https://pubs.acs.org[2]
Sources
Advanced Derivatization Protocols for (5-Chloro-2-methylphenyl)(methyl)sulfane: A Versatile Scaffold in Medicinal Chemistry
Executive Summary
(5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1), also known by its IUPAC name 4-chloro-1-methyl-2-methylsulfanylbenzene, is a highly versatile synthetic intermediate[1]. Featuring three distinct functional handles—an electron-rich thioether, an activated benzylic methyl group, and an aryl chloride—this scaffold is uniquely positioned for divergent derivatization. It is frequently employed in the synthesis of complex pharmacological architectures, including biologically active benzofurans and benzothiazoles[1].
This application note provides a comprehensive, mechanistically grounded guide to the selective functionalization of this molecule. As a Senior Application Scientist, I have structured these protocols not just as a sequence of steps, but as a self-validating system where the causality behind every reagent choice, temperature shift, and workup procedure is explicitly detailed.
Physicochemical Profiling & Quantitative Data
Understanding the baseline properties and reactivity metrics of the scaffold is critical for reaction design. Table 1 outlines the core physicochemical properties, while Table 2 summarizes the quantitative optimization data for the most challenging derivatization step: the cross-coupling of the aryl chloride.
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value |
|---|---|
| CAS Number | 82961-51-1 |
| Molecular Formula | C₈H₉ClS |
| Molecular Weight | 172.68 g/mol |
| Appearance | Colorless to pale yellow liquid |
| IUPAC Name | 4-chloro-1-methyl-2-methylsulfanylbenzene |
| Directing Effects | -SCH₃ (Activating, o/p); -CH₃ (Activating, o/p); -Cl (Deactivating, o/p) |
Table 2: Catalyst/Ligand Optimization for Suzuki Coupling of the Aryl Chloride Moiety
| Catalyst System | Ligand Type | Relative Oxidative Addition Rate | Expected Biaryl Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Standard Phosphine | Sluggish (High C-Cl Activation Barrier) | < 20% |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | Fast (Sterically Accelerated) | > 85% |
| Fe(II) / NHC | N-Heterocyclic Carbene | Moderate (Emerging Green Tech) | 60-75% |
Strategic Derivatization Pathways (Mechanistic Rationale)
The structural topology of (5-Chloro-2-methylphenyl)(methyl)sulfane allows for three primary orthogonal functionalization pathways:
-
Thioether Oxidation: The electron-rich sulfur atom is highly susceptible to electrophilic attack. Utilizing 2[2] allows for the precise, chemoselective oxidation of the sulfide to a sulfoxide, a critical pharmacophore in many modern therapeutics.
-
Palladium-Catalyzed Cross-Coupling: The aryl chloride presents a high bond dissociation energy (~96 kcal/mol). Standard palladium catalysts fail here; thus, specialized bulky, electron-rich ligands (like XPhos) or3[3] must be employed to force the oxidative addition step.
-
Benzylic Bromination: The ortho-methyl group is activated by the aromatic ring. Under radical conditions (NBS/AIBN), it undergoes Wohl-Ziegler bromination, yielding a benzyl bromide primed for nucleophilic substitution.
Divergent derivatization pathways of (5-Chloro-2-methylphenyl)(methyl)sulfane.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Oxidation to Sulfoxide
Objective: Convert the thioether to a sulfoxide without over-oxidizing to the sulfone.
-
Preparation: Dissolve 1.0 mmol of (5-Chloro-2-methylphenyl)(methyl)sulfane in 10 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C using an ice-water bath.
-
Causality: Low temperatures suppress the secondary oxidation rate (sulfoxide to sulfone), ensuring kinetic control over chemoselectivity.
-
-
Oxidant Addition: Slowly add a solution of 4[4] in 5 mL CH₂Cl₂ dropwise over 15 minutes.
-
Self-Validation: Almost immediately, a white precipitate (m-chlorobenzoic acid) will form. This visual cue confirms the oxygen transfer is actively occurring[4].
-
-
Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 4:1).
-
Self-Validation: The product spot will have a significantly lower Rf than the starting material due to the strong dipole moment of the newly formed S=O bond.
-
-
Quench & Workup: Add 10 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 10 minutes.
-
Causality: Thiosulfate reduces any unreacted peroxides, neutralizing explosion hazards prior to solvent evaporation.
-
-
Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL) to deprotonate and remove the m-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Suzuki-Miyaura Biaryl Cross-Coupling
Objective: Functionalize the deactivated aryl chloride position using advanced Pd-catalysis.
-
Reagent Loading: In an oven-dried Schlenk tube, combine the scaffold (1.0 mmol), an arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).
-
Causality: XPhos is an electron-rich, sterically demanding biarylphosphine ligand. The electron density accelerates the difficult oxidative addition into the C-Cl bond, while the steric bulk forces the palladium centers apart, promoting the final reductive elimination step.
-
-
Degassing: Add a biphasic mixture of Toluene/H₂O (4:1, 5 mL). Sparge the solution with Argon for 15 minutes.
-
Causality: Oxygen rapidly converts XPhos to XPhos-oxide and degrades Pd(0) to inactive Pd(II) species. The aqueous component is necessary to dissolve the K₃PO₄, facilitating the formation of the reactive boronate complex required for transmetalation.
-
-
Reaction: Seal the tube and heat to 100 °C for 12 hours.
-
Self-Validation: A color shift from bright yellow/orange to a dark, opaque brown/black indicates the eventual precipitation of "Palladium black," signaling the end of the catalyst's active lifecycle and reaction completion.
-
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (15 mL). Dry the organic layer (MgSO₄), concentrate, and purify via silica gel flash chromatography.
Protocol C: Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: Activate the ortho-methyl group for downstream nucleophilic substitution.
-
Setup: Dissolve the scaffold (1.0 mmol) in 10 mL of trifluorotoluene (PhCF₃).
-
Causality: PhCF₃ is used as a greener, less toxic alternative to carbon tetrachloride (CCl₄) that still lacks abstractable hydrogen atoms, preventing solvent participation in the radical chain.
-
-
Initiation: Add N-Bromosuccinimide (NBS, 1.05 mmol) and Azobisisobutyronitrile (AIBN, 0.05 mmol).
-
Causality: NBS provides a constant, low concentration of molecular bromine (Br₂). This low concentration is critical; it thermodynamically favors radical substitution at the benzylic position rather than electrophilic aromatic substitution on the electron-rich phenyl ring.
-
-
Reflux: Heat the mixture to 85 °C (reflux) for 4 hours.
-
Causality: Thermal energy decomposes AIBN, extruding N₂ gas and generating the initial radicals required to start the chain reaction.
-
Self-Validation: As the reaction proceeds, the dense, insoluble NBS powder at the bottom of the flask will be converted into succinimide, which floats to the surface of the solvent. This phase shift is a reliable visual indicator of reaction progress.
-
-
Isolation: Cool the mixture in an ice bath to fully precipitate the succinimide. Filter the solid, concentrate the filtrate, and use the resulting benzyl bromide immediately, as it is a potent lachrymator and prone to hydrolysis.
References
- (5-Chloro-2-methylphenyl)(methyl)sulfane - Benchchem. Benchchem.
- Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI.
- The iron-catalysed Suzuki coupling of aryl chlorides.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA / HKUST.
Sources
Application Note: Scale-Up Synthesis of (5-Chloro-2-methylphenyl)(methyl)sulfane via Copper-Catalyzed C–S Cross-Coupling
Executive Summary
(5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1) is a highly versatile organosulfur building block utilized extensively in the synthesis of complex aryl architectures, including biologically active benzofurans and pharmaceutical intermediates[1]. Transitioning the synthesis of this compound from discovery-scale to multi-kilogram production presents significant challenges, primarily regarding safety, atom economy, and regioselectivity. This application note details a robust, field-proven scale-up protocol utilizing a copper-catalyzed Ullmann-type C–S cross-coupling strategy, bypassing the hazardous diazonium intermediates associated with traditional Sandmeyer reactions.
Retrosynthetic Strategy & Nomenclature Mapping
The traditional route to aryl methyl sulfides involves the diazotization of an aniline derivative followed by thiomethylation. However, the accumulation of explosive diazonium salts poses severe thermal hazards at scale.
To ensure a self-validating and inherently safer system, we employ the direct C–S cross-coupling of 2-bromo-4-chlorotoluene with sodium methanethiolate (NaSMe) [2].
-
Nomenclature Causality: The starting material, 2-bromo-4-chlorotoluene, features a methyl group at C1, a bromine at C2, and a chlorine at C4. Upon substitution of the bromine with a methylthio (-SCH₃) group, the resulting intermediate is 4-chloro-1-methyl-2-(methylthio)benzene. According to IUPAC nomenclature priorities, renumbering the ring starting from the sulfane attachment point (C1) places the methyl group at C2 and the chlorine at C5. Thus, the product is exactly (5-Chloro-2-methylphenyl)(methyl)sulfane .
-
Regioselectivity: The reaction demonstrates absolute chemoselectivity for the C–Br bond over the C–Cl bond. This is driven by the lower bond dissociation energy of C–Br (~81 kcal/mol) compared to C–Cl (~96 kcal/mol), ensuring that oxidative addition occurs exclusively at the 2-position[3].
Figure 1: Process workflow for the scale-up synthesis of (5-Chloro-2-methylphenyl)(methyl)sulfane.
Mechanistic Causality: The Copper-Catalyzed Thiolation
The cross-coupling is mediated by a Copper(I) Iodide (CuI) catalyst and an N,N-dimethylethylenediamine (DMEDA) ligand[4]. The choice of DMEDA is not arbitrary; it is a critical process parameter. Unliganded Cu(I) reacts with NaSMe to form insoluble, polymeric copper-thiolate complexes ( [CuSMe]n ), which precipitate out of solution and terminate the catalytic cycle. DMEDA coordinates strongly to the copper center, breaking up these polymers and maintaining a highly active, homogeneous monomeric or dimeric catalytic species.
The catalytic cycle proceeds via a Cu(I)/Cu(III) pathway[5]:
-
Oxidative Addition: The active [L-Cu(I)-I] species inserts into the C–Br bond of 2-bromo-4-chlorotoluene.
-
Ligand Exchange: NaSMe displaces the iodide/bromide on the Cu(III) center, generating a Cu(III)-aryl-thiolate intermediate.
-
Reductive Elimination: The C–S bond is formed, releasing the target sulfide and regenerating the Cu(I) catalyst.
Figure 2: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann-type C-S cross-coupling reaction.
Process Optimization
To establish a self-validating protocol, various catalytic systems were evaluated[6]. The CuI/DMEDA system in toluene provided the optimal balance of high conversion, low cost, and ease of downstream processing compared to expensive Palladium alternatives or difficult-to-remove polar aprotic solvents (like DMSO).
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |
| Pd₂(dba)₃ (2 mol%) | Xantphos | Toluene | 100 | 8 | >99% | Trace des-bromo |
| CuI (10 mol%) | None | DMSO | 120 | 24 | 45% | High unreacted SM |
| CuI (5 mol%) | L-Proline | DMF | 100 | 18 | 82% | Moderate |
| CuI (5 mol%) | DMEDA (10 mol%) | Toluene | 100 | 12 | >98% | Clean (<1% side prod) |
Scale-Up Experimental Protocol (1.0 kg Scale)
Safety Prerequisites: NaSMe is highly toxic and generates foul-smelling, hazardous methanethiol gas upon contact with moisture or acid. The reactor must be vented through a dedicated scrubber containing 10-15% aqueous sodium hypochlorite (bleach) to oxidize any escaping thiols to odorless sulfonates.
Step 1: Catalyst Complexation & Inertion
-
Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Charge 2-Bromo-4-chlorotoluene (1.00 kg, 4.87 mol, 1.0 equiv.) and anhydrous Toluene (5.0 L).
-
Add Copper(I) Iodide (46.3 g, 0.24 mol, 5 mol%) and N,N-dimethylethylenediamine (42.9 g, 0.49 mol, 10 mol%).
-
Critical Process Parameter (CPP): Purge the reactor with Nitrogen for 30 minutes. Oxygen must be excluded to prevent the oxidative dimerization of NaSMe into dimethyl disulfide (MeSSMe), which stalls the reaction.
Step 2: Thiolation Reaction
-
Add solid Sodium Methanethiolate (NaSMe) (409 g, 5.84 mol, 1.2 equiv.) in four equal portions over 30 minutes at 20 °C. Note: A slight exotherm (~5-10 °C) is expected.
-
Gradually heat the reaction mixture to 100 °C (internal temperature).
-
Maintain stirring at 100 °C for 12 hours.
-
In-Process Control (IPC): Sample the mixture and analyze via HPLC. The reaction is deemed complete when residual 2-bromo-4-chlorotoluene is < 1.0% (Area/Area).
Step 3: Quench & Copper Sequestration
-
Cool the reactor to 20 °C.
-
Slowly add 1.0 L of 10% aqueous ammonium hydroxide ( NH4OH ).
-
Causality: Ammonia acts as a powerful chelating agent, converting insoluble copper salts into the highly water-soluble, deep blue [Cu(NH3)4]2+ complex. This prevents copper carryover into the organic phase.
-
-
Stir vigorously for 30 minutes, then halt agitation and allow phase separation (15 minutes).
-
Decant the lower aqueous layer (route to heavy metal waste). Wash the upper organic layer with 1.0 L of saturated brine.
Step 4: Purification
-
Transfer the organic phase to a rotary evaporator or distillation setup. Remove toluene under reduced pressure (50 °C, 50 mbar).
-
Subject the crude residue to fractional vacuum distillation.
-
Collect the main fraction boiling at 110–115 °C at 2 mbar .
Downstream Processing & Quality Attributes
The resulting product is a colorless to pale yellow liquid with a characteristic thioether odor. The vacuum distillation effectively removes any trace dimeric impurities and residual catalyst, ensuring high purity suitable for downstream API synthesis.
| Parameter | Expected Result | Analytical Method |
| Material Yield | 790 g (94% theoretical) | Gravimetric |
| Purity | > 98.5% | HPLC (UV at 254 nm) |
| Identity (¹H NMR) | Singlets at ~2.4 ppm (-SCH₃) and ~2.3 ppm (-CH₃) | 400 MHz, CDCl₃ |
| Residual Copper | < 10 ppm | ICP-MS |
Sources
- 1. (5-Chloro-2-methylphenyl)(methyl)sulfane|CAS 82961-51-1 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Bromo-3-chloropyridazine|CAS 1196155-33-5 [benchchem.com]
- 4. 6-(Methylsulfonyl)pyridin-3-ol | 859536-31-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
Application Note: High-Purity Isolation of (5-Chloro-2-methylphenyl)(methyl)sulfane via Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of (5-Chloro-2-methylphenyl)(methyl)sulfane, a key intermediate in various synthetic pathways.[1] The described methodology utilizes normal-phase flash column chromatography, a technique widely employed for its efficiency and speed in purifying organic compounds.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed explanations of the principles behind the protocol to ensure robust and reproducible results.
Introduction
(5-Chloro-2-methylphenyl)(methyl)sulfane (CAS No. 82961-51-1) is a substituted thioanisole derivative. Its unique arrangement of chloro, methyl, and methylthio functional groups makes it a valuable precursor for a variety of more complex substituted aryl compounds in medicinal and materials chemistry.[1] The methylthio group, in particular, is versatile and can be oxidized to the corresponding sulfoxide or sulfone, significantly altering the molecule's electronic and steric properties.[1] Given its role as a synthetic intermediate, achieving high purity is critical to prevent the introduction of impurities into subsequent reaction steps, which could complicate downstream processes and compromise the integrity of the final product.
Flash column chromatography is the chosen method for this purification due to its balance of speed, efficiency, and scalability, making it an indispensable tool in organic synthesis.[2][3] This technique operates by forcing a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase) under moderate pressure, which accelerates the separation process compared to traditional gravity chromatography.[3] The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases.[4]
Principles of Separation
The successful purification of (5-Chloro-2-methylphenyl)(methyl)sulfane relies on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography and is employed in this protocol.[4][5] The surface of silica gel is covered with polar silanol groups (Si-OH).[6]
-
Mobile Phase: A non-polar or a mixture of non-polar and polar organic solvents serves as the mobile phase.[4][7]
-
Separation Mechanism: In normal-phase chromatography, polar compounds interact more strongly with the polar stationary phase and therefore move more slowly through the column.[6][8] Non-polar compounds have a weaker affinity for the stationary phase and are eluted more quickly by the mobile phase.[8] (5-Chloro-2-methylphenyl)(methyl)sulfane, being a relatively non-polar aromatic sulfide, will have a moderate affinity for the silica gel, allowing for its separation from more polar and less polar impurities. The choice of an appropriate solvent system is crucial for achieving optimal separation.[8]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[9] TLC is a rapid and sensitive technique used to analyze mixtures and determine the optimal mobile phase for separation.[10][11]
Objective: To find a solvent system where the target compound, (5-Chloro-2-methylphenyl)(methyl)sulfane, has a Retention Factor (Rf) value between 0.2 and 0.3.[9] This Rf range generally provides the best separation in column chromatography.
Protocol for TLC Analysis:
-
Prepare the TLC Chamber: Add a small amount of the chosen developing solvent to a TLC chamber and place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.[12]
-
Prepare the Sample: Dissolve a small amount of the crude (5-Chloro-2-methylphenyl)(methyl)sulfane in a volatile solvent like dichloromethane or ethyl acetate to make a roughly 1% solution.[10]
-
Spot the TLC Plate: Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a silica gel TLC plate.[12]
-
Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the solvent level is below the baseline.[12] Allow the solvent to travel up the plate by capillary action.[11]
-
Visualize the Spots: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (as aromatic compounds are often UV-active) and/or by staining with an iodine chamber.[10]
-
Calculate the Rf Value: The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize the Solvent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[13] Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) until the desired Rf value is achieved.
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude (5-Chloro-2-methylphenyl)(methyl)sulfane. Adjust the scale accordingly for different amounts.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size |
| Crude Sample | ~1 g of (5-Chloro-2-methylphenyl)(methyl)sulfane |
| Solvents | Hexane (or Heptane), Ethyl Acetate (or Dichloromethane) - HPLC grade |
| Glassware | Chromatography column (~40 mm diameter), round-bottom flasks, Erlenmeyer flasks, beakers |
| Apparatus | Fume hood, compressed air/nitrogen source with regulator, TLC plates, TLC chambers, UV lamp, capillary spotters, collection tubes/flasks |
| Other | Cotton or glass wool, sand |
Workflow Diagram
Caption: Workflow for the purification of (5-Chloro-2-methylphenyl)(methyl)sulfane.
Step-by-Step Procedure
-
Column Preparation (Dry Packing Method):
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a layer of sand (~1 cm) over the plug to create a flat base.[14]
-
Pour the dry silica gel (approximately 40-50 g for a 1 g sample) into the column.[5]
-
Gently tap the side of the column to ensure even packing and remove any air pockets.
-
Add another layer of sand (~1 cm) on top of the silica gel to prevent disturbance when adding the solvent.[9]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[9]
-
Add about 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.[9]
-
Carefully add this silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the pre-determined mobile phase (from TLC analysis) to the column.
-
Apply gentle pressure to the top of the column using a regulated source of compressed air or nitrogen.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Maintain a constant flow rate. A common guideline is to have the solvent level decrease by about 2 inches per minute.
-
If impurities are close to the product spot on the TLC, a gradient elution may be beneficial. This involves starting with a less polar solvent system and gradually increasing the polarity (e.g., from 95:5 Hexane:Ethyl Acetate to 90:10 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.[9][13]
-
-
Fraction Analysis:
-
Systematically spot every few collected fractions on a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the pure (5-Chloro-2-methylphenyl)(methyl)sulfane.
-
Fractions containing only the target compound (single spot with the correct Rf) should be combined in a clean, pre-weighed round-bottom flask.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the weight of the purified product and calculate the yield.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Safety and Handling
(5-Chloro-2-methylphenyl)(methyl)sulfane is a chemical that requires careful handling. According to its safety data, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to minimize inhalation exposure.[15]
-
Handling: Avoid direct contact with skin and eyes.[15]
-
Waste Disposal: Dispose of all chemical waste, including solvents and used silica gel, in accordance with local environmental regulations.
Organosulfur compounds, in general, should be handled with care, as some can have toxic properties.[15][16] Always consult the specific Safety Data Sheet (SDS) for the compound before beginning work.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values between the product and impurities. |
| Cracked/Channeled Column | Improper packing; column ran dry. | Ensure even packing by gently tapping. Never let the solvent level drop below the top of the silica gel. |
| Streaking of Spots on TLC | Sample is too concentrated; compound is acidic/basic. | Dilute the sample for TLC analysis. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[6] |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Decrease the polarity of the mobile phase if the Rf is too high. Increase the polarity if the Rf is too low. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of (5-Chloro-2-methylphenyl)(methyl)sulfane using flash column chromatography. By following the principles of method development with TLC and adhering to the detailed step-by-step procedure, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for successful downstream applications in research and development.
References
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- OpenOChem Learn. Flash Chromatography.
- Biotage. Successful flash chromatography.
- MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide.
- Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Chevron Phillips Chemical Company. (2017, February 24). Product Stewardship Summary: Specialty Organosulfur Products.
- Benchchem. (5-Chloro-2-methylphenyl)(methyl)sulfane.
- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
- University of Colorado Boulder. (2020, March). Thin Layer Chromatography.
- MDPI. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
- University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography.
- Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. (5-Chloro-2-methylphenyl)(methyl)sulfane|CAS 82961-51-1 [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 6. organomation.com [organomation.com]
- 7. labtech.tn [labtech.tn]
- 8. biotage.com [biotage.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. cpchem.com [cpchem.com]
- 16. mdpi.com [mdpi.com]
Application Note: Derivatization and Recrystallization of (5-Chloro-2-methylphenyl)(methyl)sulfane
Introduction & Chemical Context
(5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1) is a versatile aryl thioether that serves as a critical synthetic intermediate in the development of complex heterocyclic pharmacophores, such as biologically active benzofurans[1]. However, working with low-molecular-weight, unsymmetrical thioethers presents a distinct physical challenge: they typically exist as viscous liquids or low-melting oils at ambient temperatures. This application note details the field-proven strategy of derivatizing this liquid thioether into a highly crystalline sulfone, followed by a robust binary-solvent recrystallization protocol to achieve extreme purity.
Causality in Experimental Design: The Derivatization Imperative
Why not recrystallize the base compound directly? Direct recrystallization of (5-Chloro-2-methylphenyl)(methyl)sulfane is thermodynamically impractical without specialized cryogenic equipment due to its liquid state. To leverage crystallization as a purification and characterization tool, the molecule must be structurally modified to increase its intermolecular forces.
The Mechanistic Solution: By subjecting the thioether to oxidation, we convert the sulfide (-S-) into a sulfonyl group (-SO₂-). The introduction of two highly electronegative oxygen atoms creates a strong permanent molecular dipole. This drastic increase in polarity facilitates strong intermolecular dipole-dipole interactions in the solid state, raising the melting point and transforming the liquid oil into a highly crystalline aryl methyl sulfone[2]. This approach is a cornerstone of 3[3].
Process Visualization
Workflow for the derivatization and recrystallization of (5-Chloro-2-methylphenyl)(methyl)sulfane.
Quantitative Data: Solvent System Selection Matrix
Selecting the correct solvent is dictated by the principle of . The highly polar nature of the newly formed sulfone requires a solvent system that can accommodate its polarity at high temperatures while forcing precipitation at low temperatures.
| Solvent System (Primary / Anti-Solvent) | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for Aryl Sulfones | Expected Recovery Yield |
| Ethanol / Water | 24.5 / 80.1 | 78 / 100 | Optimal: Tunable polarity, green profile, excellent for highly polar sulfones. | 80 - 90% |
| Ethyl Acetate / Hexane | 6.0 / 1.9 | 77 / 69 | Good: Ideal for moderately polar derivatives or when removing lipophilic impurities. | 75 - 85% |
| Chloroform / Hexane | 4.8 / 1.9 | 61 / 69 | Fair: High solubility, but poses toxicity concerns and environmental hazards. | 70 - 80% |
Self-Validating Experimental Protocols
Phase 1: Oxidation to the Sulfone Derivative
This protocol adapts established methodologies for the3[3].
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of (5-Chloro-2-methylphenyl)(methyl)sulfane in glacial acetic acid (approx. 5 mL per gram of substrate).
-
Oxidation: Carefully add 2.5 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise. Caution: The reaction is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to 90°C for 2–4 hours.
-
Quenching & Extraction: Cool to room temperature and pour into crushed ice. Quench excess peroxide with saturated sodium bisulfite. Extract the aqueous layer with dichloromethane (3x).
-
Isolation: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 5-chloro-2-methylphenyl methyl sulfone as a solid.
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The starting thioether will have a high Rf value (non-polar). Complete conversion is validated by the disappearance of the high-Rf spot and the appearance of a single, low-Rf spot corresponding to the highly polar sulfone.
Phase 2: Binary Solvent Recrystallization
Utilizing the Ethanol/Water system provides a steep solubility curve, ideal for maximizing recovery.
-
Hot Dissolution: Transfer the crude solid sulfone to an Erlenmeyer flask. Add a minimal volume of boiling ethanol just until the solid completely dissolves while maintaining a gentle reflux.
-
Anti-Solvent Addition (The Cloud Point): While keeping the solution hot, add distilled water (the anti-solvent) dropwise. Continue addition until a faint, persistent milky turbidity appears in the solution.
Self-Validation Checkpoint: This "cloud point" is a critical self-validating thermodynamic indicator. It visually confirms that the solution has reached exact saturation at the boiling point.
-
Clearing: Add 2–3 drops of boiling ethanol just until the solution turns clear again.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed on the benchtop to room temperature. Causality note: Slow cooling promotes the growth of large, pure crystal lattices and excludes impurities.
-
Yield Maximization: Once at room temperature, place the flask in an ice-water bath for 15 minutes to force the remaining dissolved sulfone out of the mother liquor.
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water to remove adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to constant weight.
Troubleshooting: The "Oiling Out" Phenomenon
During recrystallization, compounds occasionally separate as a liquid phase (an oil) rather than forming solid crystals. This occurs when the melting point of the solute is lower than the temperature at which the solution reaches saturation.
Corrective Action: If the sulfone derivative oils out during cooling, reheat the mixture until it becomes a homogenous solution again. Add slightly more of the primary solvent (ethanol) to lower the saturation temperature, ensuring that when the compound finally precipitates, the ambient temperature is well below its melting point. Alternatively, introducing a seed crystal or scratching the inside of the flask with a glass rod can provide a nucleation site to force crystallization over liquid-liquid phase separation.
References
- Benchchem. "(5-Chloro-2-methylphenyl)(methyl)sulfane". Benchchem Product Catalog.
- Rubin Group. "Recrystallization". Separation and Purification Techniques.
- Google Patents. "US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones".
- Benchchem. "Technical Guide on Aryl Sulfones: A Profile of Methyl Phenyl Sulfone".
Sources
Technical Support Center: Purification & Troubleshooting for (5-Chloro-2-methylphenyl)(methyl)sulfane
Introduction (5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1) is a highly versatile organosulfur building block. It serves as a core scaffold in the synthesis of complex molecular architectures, including pharmacologically active benzofuran derivatives with antibacterial and antitumor properties ()[1]. However, the reactivity of the methylthio group and the nuances of upstream synthesis (e.g., Sandmeyer-type reactions) frequently introduce impurities[2]. This guide provides a self-validating, mechanistic approach to troubleshooting and purifying this critical intermediate.
Quantitative Physicochemical Data
Understanding the physical properties of the target compound and its positional isomers is the foundational step in designing an effective purification workflow. Isomeric contamination is a frequent issue, and comparing these metrics dictates whether chemical or chromatographic separation is required.
Table 1: Physicochemical Properties of Target and Known Positional Isomers
| Compound Name | CAS Number | Molecular Weight | Boiling Point | Density |
| (5-Chloro-2-methylphenyl)(methyl)sulfane | 82961-51-1 | 172.68 g/mol | ~225 °C | ~1.17 g/cm³ |
| 3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2 | 172.68 g/mol | 225 °C at 760 mmHg | 1.17 g/cm³ |
| 4-Chloro-3-methylphenyl methyl sulfide | 70019-46-4 | 172.68 g/mol | N/A | N/A |
| 3-Chloro-4-methylphenyl methyl sulfide | 53250-85-4 | 172.68 g/mol | N/A | N/A |
(Note: Data for the 5-chloro target is extrapolated from the highly characterized 3-chloro isomer due to near-identical structural parameters[2].)
Troubleshooting FAQs: Mechanistic Insights
Q1: My NMR spectrum shows a downfield shift of the S-methyl protons (~2.7 ppm instead of the expected ~2.4 ppm). What is the impurity, and how did it form? A: A downfield shift of the methyl protons strongly indicates contamination by oxidized byproducts—specifically the sulfoxide or sulfone derivatives ()[1]. The methyl sulfide group is highly susceptible to auto-oxidation when exposed to atmospheric oxygen or residual peroxides in aged solvents[2]. Causality: The electron-withdrawing nature of the newly formed S=O bond deshields the adjacent methyl protons, causing the observed downfield shift. Solution: Implement silica gel flash chromatography (See Protocol B).
Q2: I am detecting a strong, foul odor distinct from the typical thioanisole smell, and TLC shows a spot with an Rf slightly lower than the product. How do I remove it? A: This indicates the presence of unreacted 5-chloro-2-methylbenzenethiol (the starting material for the methylation reaction). Incomplete alkylation leaves residual free thiols, which possess highly pungent odors and slightly higher polarity due to hydrogen bonding. Causality: Thiophenols possess a pKa of approximately 6.5. Utilizing a strong aqueous base like 1.0 M NaOH ensures complete deprotonation to the water-soluble thiolate salt. Weaker bases (e.g., NaHCO₃, pKa ~10.3) may result in an equilibrium that leaves residual thiol in the organic phase. Solution: Perform a liquid-liquid base extraction (See Protocol A).
Q3: My GC-MS shows a single mass peak (m/z 172.68), but the peak is broad or split. What does this mean? A: You are likely dealing with positional isomers (e.g., 3-chloro-2-methylphenyl methyl sulfide)[2]. This occurs if the starting aniline derivative used in the upstream synthesis was not isomerically pure. Causality: Because positional isomers have nearly identical polarities, molecular weights (172.68 g/mol ), and boiling points (see Table 1), standard silica chromatography or simple distillation will fail to separate them[2]. Solution: You must utilize preparative High-Performance Liquid Chromatography (prep-HPLC) with a specialized stationary phase (e.g., a pentafluorophenyl (PFP) column) capable of differentiating isomers based on subtle π−π interactions.
Experimental Protocols
Protocol A: Base-Wash Extraction for Thiol Removal
System Validation: This protocol is a self-validating system. The complete disappearance of the foul thiol odor post-extraction confirms the quantitative removal of the impurity.
-
Dilution: Dissolve the crude (5-Chloro-2-methylphenyl)(methyl)sulfane in an immiscible organic solvent such as dichloromethane (DCM) (10 mL solvent per 1 g of crude).
-
Base Addition: Transfer the solution to a separatory funnel and add 1.0 M aqueous Sodium Hydroxide (NaOH) at a 1:2 volume ratio to the organic layer.
-
Deprotonation: Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 2 minutes to ensure complete biphasic mixing and quantitative deprotonation of the thiol.
-
Separation: Allow the layers to separate. The thiolate salt will reside in the aqueous layer. Drain and discard the aqueous layer.
-
Iteration: Repeat the NaOH wash (Steps 2-4) two additional times.
-
Neutralization & Drying: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual base and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol B: Flash Chromatography for Sulfoxide/Sulfone Removal
Causality: Oxidation significantly increases the dipole moment of the sulfur center. The highly polar S=O bond interacts strongly with the silanol groups of the stationary phase, drastically reducing the impurity's Rf value compared to the non-polar target sulfide.
-
Column Preparation: Prepare a silica gel column (230-400 mesh) using a slurry method with 100% hexanes.
-
Loading: Dissolve the crude mixture in a minimum volume of hexanes and load it onto the top of the silica bed.
-
Elution: Elute the column using a strictly non-polar solvent system (100% hexanes). Crucial Insight: Introducing even 5% Ethyl Acetate too early can cause the sulfoxide to co-elute if the column is overloaded.
-
Monitoring: Monitor fractions via TLC (UV active at 254 nm). The target sulfide will elute rapidly.
-
Impurity Flush (Optional): The oxidized impurities will remain on the column and can be flushed out with 50:50 Hexane:Ethyl Acetate if recovery is desired for mass balance analysis.
-
Concentration: Pool the fractions containing the pure product and evaporate the solvent under a stream of nitrogen to prevent re-oxidation.
Visualizing Workflows and Pathways
Workflow for the systematic removal of thiol and oxidized impurities.
Auto-oxidation pathway of the sulfide group leading to sulfoxide and sulfone.
References
Sources
Section 1: Troubleshooting & Mechanistic FAQs
Welcome to the Technical Support Center for Aryl Sulfide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Cross-coupling reactions (such as Buchwald-Hartwig and Ullmann-type C–S couplings) are highly sensitive micro-environments. Understanding the mechanistic causality behind byproduct formation is the only reliable way to optimize your yields and ensure reproducible scale-ups.
Below, you will find targeted FAQs, quantitative benchmarks, self-validating protocols, and mechanistic visualizations to help you diagnose and resolve your C–S coupling issues.
Q: Why is my cross-coupling reaction yielding predominantly diaryl disulfides instead of the desired aryl sulfide? A: Disulfide formation is the most ubiquitous byproduct in C–S cross-coupling. Mechanistically, this occurs via the oxidative homocoupling of the thiol substrate[1]. Even trace amounts of molecular oxygen ( O2 ) can act as an oxidant, a process that is catalytically accelerated by transition metals (Pd or Cu)[2]. When the rate of thiol oxidation exceeds the rate of transmetalation and reductive elimination, your sulfur source is rapidly depleted. Causality & Solution: The presence of atmospheric oxygen or high-valent metal precatalysts triggers single-electron transfer (SET) from the thiolate. To prevent this, implement rigorous Schlenk techniques and degas all solvents via at least three freeze-pump-thaw cycles. Alternatively, bypass free thiols entirely by using thioacetates or disulfides as starting materials in the presence of a stoichiometric reductant (e.g., Zinc dust) to generate the active thiolate in situ[1].
Q: I am observing significant dehalogenation (Ar-H) of my aryl halide. How do I suppress this? A: Dehalogenation is a reductive byproduct that typically arises from two competing pathways after the initial oxidative addition of the aryl halide to the metal center[3]. If your thiol or solvent contains acidic protons, the Ar-M(II)-X intermediate can undergo premature protonation. Alternatively, if alkyl thiols with β -hydrogens are used, β -hydride elimination can occur, generating a metal-hydride species that subsequently reductively eliminates the dehalogenated arene. Causality & Solution: Slow reductive elimination allows these side reactions to outcompete product formation. Ensure strictly anhydrous conditions. Switch to a bulkier, electron-rich ligand (e.g., CyPF-t-Bu or dcypt) to accelerate the desired reductive elimination step over the slower β -hydride elimination or protonation pathways[4],[5].
Q: My Ullmann-type C–S coupling is producing biaryl homocoupling products (Ar-Ar). What is the mechanism behind this? A: In Cu-catalyzed Ullmann couplings, the active Cu(I) species can undergo disproportionation or oxidation to Cu(II)/Cu(III) intermediates[6]. When the local concentration of the aryl halide is high relative to the active thiolate-copper complex, a second oxidative addition can occur, forming a diaryl-copper species that reductively eliminates the biaryl homocoupled product[7]. Causality & Solution: This is a concentration and oxidation-state issue. Optimize the ligand-to-copper ratio (e.g., using diamine or diketone ligands) to stabilize the Cu(I) oxidation state and facilitate the preferential coordination of the sulfur nucleophile. Adding the aryl halide dropwise can also keep its local concentration low[7].
Section 2: Quantitative Benchmarks & Mitigation Strategies
The following table summarizes the causal relationships between sub-optimal reaction conditions, the resulting byproducts, and the expected yield improvements upon applying our mitigation strategies.
| Reaction Condition | Primary Byproduct | Typical Byproduct Yield | Mechanistic Cause | Mitigation Strategy | Optimized Product Yield |
| Standard Pd/PPh 3 , Ambient Air | Disulfide (R-S-S-R) | 40 - 60% | Thiol oxidation via O2 / Pd(II) | Freeze-pump-thaw degassing | > 90% |
| Protic Solvent (EtOH) | Dehalogenation (Ar-H) | 20 - 35% | Protonation of Ar-Pd(II)-X | Switch to anhydrous Toluene | > 95% |
| Alkyl Thiol, Unhindered Ligand | Dehalogenation (Ar-H) | 15 - 30% | β -hydride elimination | Use bulky ligand (CyPF-t-Bu) | > 85% |
| CuI (Ligand-Free), High Ar-X | Biaryl (Ar-Ar) | 10 - 25% | Cu(I) disproportionation | Add diamine ligand, slow addition | > 88% |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Air-Free Buchwald-Hartwig C–S Coupling
Objective: Synthesize aryl sulfides while completely suppressing disulfide oxidative homocoupling. Materials: Pd(OAc) 2 , CyPF-t-Bu, Aryl Bromide, Thiol, NaOtBu, Anhydrous Toluene.
-
System Purge (Validation Step): Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Eliminates surface moisture and trace O2 that drive disulfide formation.
-
Catalyst Assembly: Inside an argon-filled glovebox, add Pd(OAc) 2 (2 mol%), CyPF-t-Bu (2.5 mol%), and NaOtBu (1.2 equiv). Causality: The slight excess of ligand prevents the formation of inactive Pd-black and accelerates reductive elimination[4].
-
Solvent Degassing: Add anhydrous toluene (previously degassed via 3 freeze-pump-thaw cycles).
-
Substrate Addition: Add the aryl bromide (1.0 equiv) and thiol (1.1 equiv). Self-Validation: The solution should transition from yellow to a deep red/orange, indicating the formation of the active Pd(0) complex and successful oxidative addition.
-
Reaction & Monitoring: Stir at 80 °C for 4 hours. Monitor via GC-MS. Validation: The absence of a peak at [M-1] (dehalogenation) or[2M-2] (disulfide) confirms the integrity of the inert atmosphere and ligand efficiency.
-
Quench & Workup: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and concentrate in vacuo.
Protocol 2: In-Situ Disulfide Cleavage & Coupling (Odor-Free Alternative)
Objective: Utilize stable disulfides to generate thiolates in situ, preventing over-oxidation and avoiding foul-smelling free thiols[1],[2].
-
Reagent Loading: In a reaction vial, combine the aryl iodide (1.0 equiv), diaryl disulfide (0.6 equiv - providing a slight excess of sulfur), Zn dust (0.6 equiv), and CuI (10 mol%).
-
Reductive Cleavage: Add DMF and stir at 60 °C for 30 minutes. Causality: Zn dust reduces the disulfide to the active zinc-thiolate, preventing the reverse oxidative homocoupling pathway[2].
-
Cross-Coupling: Elevate the temperature to 110 °C for 12 hours. Self-Validation: The consumption of the disulfide intermediate can be tracked via TLC; its disappearance correlates directly with product formation.
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF and metal salts, dry over MgSO 4 , and purify via flash chromatography.
Section 4: Visualizing the Logic
Mechanistic divergence in Pd-catalyzed C-S coupling highlighting byproduct pathways.
Decision tree for identifying and resolving common aryl sulfide synthesis byproducts.
References
-
One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Couplings of Aryl Halides and Thioacetates – The Journal of Organic Chemistry (ACS Publications). 1
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation – Organic Chemistry Portal. 4
-
The Application of Mechanochemical Techniques Towards Organic Synthesis and Catalysis – Cardiff University. 2
-
Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives on Coinage Metals – The Journal of Physical Chemistry C (ACS Publications). 3
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems – PMC. 7
-
Nickel-Catalyzed Aryl Group Interconversion: A Non-Equilibrium Strategy for Aryl Nitrile Synthesis – ResearchGate. 5
Sources
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- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of (5-Chloro-2-methylphenyl)(methyl)sulfane in Acidic Media
Introduction: (5-Chloro-2-methylphenyl)(methyl)sulfane (CAS No. 82961-51-1) is a versatile thioether intermediate used in the synthesis of complex molecules, including pharmacologically relevant benzofuran derivatives.[1][2] Its utility in multi-step syntheses often involves exposure to a wide range of reaction conditions. A critical, yet often overlooked, aspect of its reactivity profile is its stability in acidic environments. This guide provides in-depth technical support for researchers, scientists, and drug development professionals who may encounter stability issues with this compound. We will explore the mechanistic basis for its degradation, offer troubleshooting protocols, and suggest practical solutions to preserve its integrity during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general stability of (5-Chloro-2-methylphenyl)(methyl)sulfane?
Under standard laboratory conditions, (5-Chloro-2-methylphenyl)(methyl)sulfane is a relatively stable compound. For optimal shelf-life, it should be stored sealed in a dry environment at room temperature.[1] However, its chemical structure, particularly the aryl methyl thioether moiety, makes it susceptible to degradation under specific chemical conditions, most notably in the presence of strong acids or potent oxidizing agents.[3][4][5]
Q2: I am running a reaction under acidic conditions and observing low yield or unexpected byproducts. Could (5-Chloro-2-methylphenyl)(methyl)sulfane be degrading?
Yes, this is a significant possibility. Thioethers, analogous to ethers, are known to undergo cleavage when treated with strong, non-oxidizing acids, particularly hydrohalic acids like HBr and HI, often with heating.[6][7][8] The structurally similar compound, thioanisole, is known to participate in and be consumed during acid-catalyzed reactions, and its use is specifically cautioned against in high concentrations of strong acids due to side reactions.[9] Therefore, if your protocol involves reagents like trifluoroacetic acid (TFA), HBr, HI, or superacids, you should anticipate potential cleavage of the methyl-sulfur bond of your substrate.
Q3: What is the chemical mechanism behind the acid-catalyzed degradation?
The degradation proceeds via a well-established acid-catalyzed cleavage mechanism, analogous to ether cleavage.[7][8] The process involves two primary steps:
-
Protonation of the Sulfur Atom: The sulfur atom of the methylthio group (-SCH₃) acts as a Lewis base, accepting a proton (H⁺) from the strong acid. This initial and reversible step forms a sulfonium ion. This protonation makes the attached methyl group part of a much better leaving group (a neutral thiol). Studies on the parent compound, thioanisole, confirm that protonation by strong acids is a key initial step.[10]
-
Nucleophilic Attack and Cleavage: The conjugate base of the acid (e.g., Br⁻, I⁻) then acts as a nucleophile, attacking the electrophilic carbon of the methyl group in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step is typically the rate-determining step and results in the cleavage of the C(sp³)–S bond.
The primary degradation products are 5-chloro-2-methylthiophenol and a methyl halide (e.g., methyl iodide or methyl bromide).
Caption: Mechanism of acid-catalyzed S-C bond cleavage.
Q4: How can I experimentally confirm if my compound is degrading?
To diagnose stability issues, a systematic approach using chromatographic analysis is recommended. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for this purpose.
-
Preparation of Standards: Prepare a stock solution of (5-Chloro-2-methylphenyl)(methyl)sulfane at a known concentration in a suitable solvent (e.g., acetonitrile or dichloromethane). This will serve as your analytical standard (t=0 reference).
-
Reaction Simulation: In a separate vial, mimic your reaction conditions. Add the substrate to the reaction solvent, followed by the acidic reagent.
-
Time-Course Sampling: At defined intervals (e.g., t = 0, 15 min, 1 hr, 4 hrs, 24 hrs), withdraw a small aliquot of the reaction mixture.
-
Sample Quenching (CRITICAL): Immediately quench the acidic reaction in the aliquot by diluting it into a solution containing a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃). This prevents further degradation prior to analysis.
-
Extraction & Analysis: If necessary, extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the quenched sample and the t=0 standard by HPLC or GC-MS.
-
Data Interpretation: Compare the chromatograms. Look for a decrease in the peak area of the starting material over time and the corresponding appearance of new peaks. The mass spectrum of the new major peak should be consistent with the expected degradation product, 5-chloro-2-methylthiophenol (C₇H₇ClS, MW: 158.65 g/mol ).
Caption: Workflow for diagnosing compound instability.
Q5: What practical strategies can I employ to minimize or prevent this degradation?
If the thioether moiety is essential for your final product, several strategies can be employed to mitigate acid-catalyzed cleavage. The choice of strategy depends on the specific requirements of your synthesis.
| Strategy | Causality & Explanation | When to Use |
| Lower Reaction Temperature | Acid-catalyzed ether and thioether cleavage reactions are often kinetically slow at low temperatures and may require heat to proceed at a significant rate.[7] | This is the simplest and most universal first step. Run reactions at 0 °C or below if the primary reaction kinetics allow. |
| Limit Exposure Time | Degradation is time-dependent. Minimizing the duration of exposure to the acidic environment will reduce the extent of cleavage. | Use in-situ monitoring (e.g., TLC, LC-MS) to stop the reaction immediately upon completion of the desired transformation. |
| Select a Milder Acid | The rate of cleavage is highly dependent on the strength of the acid. Strong acids like HI and HBr are particularly effective at cleavage. | If protonation is required but cleavage is not, consider using weaker Brønsted acids or Lewis acids (e.g., BF₃·OEt₂) which may coordinate to the sulfur but are less likely to facilitate the Sₙ2 displacement. |
| Change the Nucleophile | Cleavage requires a competent nucleophile (the acid's conjugate base). Acids with non-nucleophilic conjugate bases are less likely to promote cleavage. | Consider using an acid like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH) if your reaction can tolerate them. The HSO₄⁻ and TfO⁻ anions are very poor nucleophiles.[11] |
| Use an Alternative Synthetic Route | If degradation is unavoidable under the required acidic conditions, a redesign of the synthetic strategy may be necessary. | Explore reaction pathways that do not require strong acids, or consider introducing the methylthio group at a later stage in the synthesis after the acid-sensitive step is complete. |
References
-
West, J. (2018). ether cleavage with strong acids. YouTube. Available from: [Link]
-
Asymmetric-Synthesis.com. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]
-
Mikael, P., et al. (2022). On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. Taylor & Francis Online. Available from: [Link]
-
LookChem. (n.d.). Cas 100-68-5,Thioanisole. Available from: [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Available from: [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]
-
Choi, H.D., et al. (2013). 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioanisole | 100-68-5 [chemicalbook.com]
- 4. Cas 100-68-5,Thioanisole | lookchem [lookchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. jackwestin.com [jackwestin.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
Stability issues of (5-Chloro-2-methylphenyl)(methyl)sulfane under basic conditions
Technical Support Center: (5-Chloro-2-methylphenyl)(methyl)sulfane
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals utilizing (5-Chloro-2-methylphenyl)(methyl)sulfane (CAS No. 82961-51-1) in synthetic protocols. We have observed an increasing number of queries related to the compound's instability and unexpected side reactions, particularly when subjected to basic conditions. This document provides in-depth troubleshooting guides, mechanistic explanations for observed degradation, and validated protocols to mitigate these stability issues. Our goal is to provide you with the causal understanding necessary to make informed decisions in your experimental design, ensuring the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected when using (5-Chloro-2-methylphenyl)(methyl)sulfane with strong bases like n-BuLi, LDA, or NaH. What is happening to my starting material?
Answer:
This is a common issue stemming from the inherent reactivity of the thioanisole moiety under strongly basic conditions. Instead of acting as a passive scaffold, the molecule can undergo several degradation pathways.
Core Problem: The primary issue is the acidic nature of the protons on the methyl group attached to the sulfur atom. Strong organolithium bases can readily deprotonate this position, creating a new nucleophilic species.[1] This diverts your starting material into an unintended reaction pathway, reducing the yield of your desired product.
Potential Degradation Pathways:
-
α-Deprotonation: The most likely pathway with strong, non-nucleophilic bases like LDA or sterically hindered bases. The base abstracts a proton from the S-methyl group, forming a stabilized carbanion. This new nucleophile can then react with other electrophiles in your mixture or potentially undergo rearrangement.
-
Aryl C-S Bond Cleavage: Highly reactive bases, particularly organolithiums like t-butyllithium, have been shown to cleave carbon-sulfur bonds in related structures.[2] This would lead to fragmentation of your molecule.
-
Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions (strong base and high temperature), the chloride on the aromatic ring can be displaced by a strong nucleophile, such as an amide or hydroxide ion.[3][4] While the ring is not strongly activated for SNAr, this pathway cannot be entirely ruled out, especially at elevated temperatures.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield reactions.
Question 2: I've observed several unexpected peaks in my mass spectrometry analysis after a base-mediated reaction. How can I identify these byproducts?
Answer:
Identifying byproducts is critical to diagnosing the stability issue. Based on the likely degradation pathways, we can predict the structures and corresponding molecular weights of potential impurities.
Causality: Each degradation mechanism—deprotonation, C-S cleavage, or SNAr—produces distinct byproducts. By comparing the m/z values from your mass spectrum to a table of predicted masses, you can deduce the dominant unintended reaction.
Data Presentation: Predicted Byproducts and Their Mass Signatures
| Potential Byproduct Name | Structure | Degradation Pathway | Monoisotopic Mass ( g/mol ) | Expected m/z [M+H]⁺ |
| Starting Material | 5-Chloro-2-methyl-1-(methylthio)benzene | - | 172.02 | 173.03 |
| 5-Chloro-2-methylphenol[7] | Cl-C₆H₃(CH₃)-OH | C-S Cleavage & Hydrolysis | 142.02 | 143.03 |
| 5-Amino-2-methyl-1-(methylthio)benzene | NH₂-C₆H₃(CH₃)-SCH₃ | SNAr (with amide base) | 167.07 | 168.08 |
| 5-Hydroxy-2-methyl-1-(methylthio)benzene | HO-C₆H₃(CH₃)-SCH₃ | SNAr (with hydroxide base) | 168.04 | 169.05 |
| Dimer from α-Deprotonation | [Cl-C₆H₃(CH₃)-S-CH₂]₂ | α-Deprotonation + Dimerization | 342.02 | 343.03 |
Experimental Protocols: Protocol for Byproduct Identification via LC-MS
-
Sample Preparation:
-
Carefully quench a small aliquot of your crude reaction mixture with saturated aqueous NH₄Cl.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Re-dissolve the residue in a small volume of a compatible solvent for injection (e.g., acetonitrile or methanol).
-
-
LC-MS Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Use an ESI source in positive ion mode. Scan a mass range that includes all potential byproducts (e.g., m/z 100-500).
-
Analysis: Extract ion chromatograms for the predicted m/z values in the table above to confirm the presence of specific byproducts.
-
Question 3: How can I perform a reaction that requires a basic catalyst without degrading (5-Chloro-2-methylphenyl)(methyl)sulfane?
Answer:
The key is to select reaction conditions that are sufficiently basic to promote your desired transformation but mild enough to avoid the degradation pathways of the thioanisole moiety.
Expertise-Driven Recommendations:
-
Use Inorganic Carbonate Bases: For many reactions, such as alkylations or condensations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provide sufficient basicity without being strong enough to deprotonate the S-methyl group. These are heterogeneous bases, and their reactivity can be tuned by the choice of solvent.
-
Employ Non-Nucleophilic Organic Bases: If a stronger, soluble organic base is required, consider a non-nucleophilic option like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA). These are sterically hindered and less likely to engage in SNAr reactions.
-
Cryogenic Conditions for Strong Bases: If a very strong base (e.g., n-BuLi) is unavoidable for your desired reaction, kinetics are your best tool. Performing the reaction at very low temperatures (e.g., -78 °C in THF) can significantly slow the rate of degradation. At these temperatures, your desired reaction may proceed much faster than the competing side reactions.
Authoritative Grounding: Mechanistic View of Degradation Pathways
The stability of (5-Chloro-2-methylphenyl)(methyl)sulfane is compromised by three main competing reactions under basic conditions. Understanding these is key to avoiding them.
Caption: Competing degradation pathways under basic conditions.
Validated Protocol: Base-Mediated Reaction with Minimized Degradation
This protocol provides a general framework for conducting a base-mediated reaction while minimizing the degradation of (5-Chloro-2-methylphenyl)(methyl)sulfane.
Objective: To perform a generic alkylation on an acidic proton elsewhere in a molecule (R-H) in the presence of the target thioanisole, using conditions that preserve its structure.
Protocol:
-
Inert Atmosphere: Assemble your glassware and dry it thoroughly. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidation of the thioether to a sulfoxide, which has different reactivity.[8]
-
Reagent Preparation: Dissolve your substrate containing the acidic proton (R-H) and (5-Chloro-2-methylphenyl)(methyl)sulfane (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or Acetonitrile).
-
Base Selection & Addition:
-
Recommended: Add finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the mixture.
-
Rationale: K₂CO₃ is a mild inorganic base, strong enough to deprotonate many acidic functional groups (e.g., phenols, some C-H acids) but not strong enough to deprotonate the S-CH₃ group at an appreciable rate at room temperature.
-
-
Electrophile Addition: Add your electrophile (e.g., an alkyl halide, 1.1 eq) to the stirring suspension.
-
Reaction Monitoring:
-
Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of your starting material (R-H) and the appearance of the product (R-Alkyl). Crucially, monitor the concentration of (5-Chloro-2-methylphenyl)(methyl)sulfane to ensure it remains stable.
-
-
Workup:
-
Once the reaction is complete, filter off the inorganic base.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product using column chromatography on silica gel.
References
- Thioanisole ester based logic gate cascade to control ROS-triggered micellar degradation. (n.d.). Royal Society of Chemistry.
- (5-Chloro-2-methylphenyl)(methyl)sulfane - Benchchem. (n.d.). BenchChem.
- Thioanisole - Wikipedia. (n.d.). Wikipedia.
- Carbon-Sulfur Bond Cleavage in the Reaction of Alkyllithiums with Sulfoxides. (n.d.). Journal of the American Chemical Society.
- Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (2018). Organic Letters.
- Structure and C−S Bond Cleavage in Aryl 1-Methyl-1-arylethyl Sulfide Radical Cations. (2010). The Journal of Organic Chemistry.
- Environmental Persistence and Degradation of Aryl Sulfoxides: An In-depth Technical Guide. (n.d.). BenchChem.
- Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts.
- Aromatic Nucleophilic Substitution Reaction. (2024). YouTube.
- 5-Chloro-2-methylphenol 97. (n.d.). Sigma-Aldrich.
Sources
- 1. Thioanisole - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-氯-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Choice for Aryl Sulfide Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible yields in C-S cross-coupling and thioetherification reactions. The root cause is rarely the catalyst—it is almost always the solvent environment. Solvents dictate the stabilization of transition states, the solubility of inorganic bases, and the lifetime of radical intermediates.
This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven insights to optimize your aryl sulfide syntheses.
Workflow Visualization
Mechanistic decision matrix for optimal solvent selection in aryl sulfide synthesis workflows.
Troubleshooting & FAQs
Q1: Why does my transition-metal-free, acid-mediated C-S coupling fail in polar aprotic solvents like DMF, but succeed in 1,4-dioxane? A1: In transition-metal-free methods utilizing diaryliodonium salts, the reaction proceeds via a highly reactive sulfonium salt intermediate. When using polar aprotic solvents like DMF, the solvent itself can act as a competing nucleophile or excessively coordinate the electrophilic center, stalling the reaction and limiting yields to ~59%[1]. In contrast, 1,4-dioxane provides the perfect mechanistic balance: it is polar enough to dissolve the trifluoroacetic acid (TFA) additive and iodonium salts, but its lower dielectric constant prevents it from outcompeting the thiol or thioether nucleophile. Optimization experiments confirm that1[1].
Q2: For Copper-catalyzed coupling of aryl halides with sulfinic acid salts, how do I choose between DMSO and DMF? A2: For CuI-catalyzed C-S bond formation (e.g., using L-proline as a ligand), DMSO is vastly superior. The causality lies in DMSO's exceptional ability to solvate both the copper(I) species and the inorganic sodium sulfinate salts without poisoning the catalyst. DMSO acts as an active participant in the solvation shell, stabilizing the Cu(I)/L-proline complex during the oxidative addition of the aryl halide. Switching to DMF often results in incomplete dissolution of the sulfinic acid salts and lower conversion rates. Validated protocols demonstrate that2[2].
Q3: What is the optimal solvent for photo-induced, transition-metal-free sulfidation of aryl iodides? A3: Acetonitrile (MeCN) is the gold standard for photo-induced C-S cross-coupling. These reactions often rely on the formation of an Electron Donor-Acceptor (EDA) complex between the thiolate and the aryl halide. MeCN has a high dielectric constant which is critical for stabilizing the charge-transfer state and the subsequent radical ion pairs generated upon visible-light irradiation. Furthermore, MeCN is transparent to visible light and inert to radical hydrogen abstraction. Using3[3].
Quantitative Data: Solvent Efficacy Comparison
The following table summarizes the impact of solvent selection across different aryl sulfide synthesis methodologies based on empirical optimization data:
| Reaction Pathway | Catalyst / Additive | Evaluated Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Acid-Mediated | TFA (5 equiv) | Toluene | 100 | 36 | Poor solubility of iodonium salts[1] |
| Acid-Mediated | TFA (5 equiv) | DMF | 100 | 59 | Solvent outcompetes nucleophile[1] |
| Acid-Mediated | TFA (5 equiv) | 1,4-Dioxane | 100 | 65–77 | Optimal sulfonium stabilization[1] |
| Cu-Catalyzed | CuI / L-Proline | DMSO | 80 | >80 | Complete solvation of Cu(I) & salts[2] |
| Photoinduced | PC3 / Na2CO3 | MeCN | 25–30 | 83–87 | Stabilizes EDA charge-transfer state[3] |
Standard Operating Procedures (SOPs)
Protocol 1: Transition-Metal-Free Acid-Mediated Synthesis of Diaryl Sulfides
Self-Validating Principle: The use of Gas Chromatography (GC) with an internal standard (hexadecane) allows for real-time monitoring of the sulfonium intermediate's consumption, ensuring the reaction has reached completion before workup.
-
Preparation: In a dry reaction vial, add 1.0 equivalent (0.093 mmol) of diaryliodonium trifluoroacetate (Ph2ITFA) and 1.0 equivalent of the thioether/thiol substrate[1].
-
Solvent Addition: Add 1,4-dioxane to achieve a substrate concentration of 0.31 M. Do not substitute with DMF or toluene, as this will stall the reaction.[1]
-
Acidification: Introduce 5 to 8 equivalents of Trifluoroacetic acid (TFA). This additive is critical for activating the iodonium salt[1].
-
Heating: Seal the vial and heat at 110 °C for 15 hours. Alternatively, for high-throughput screening, apply microwave irradiation at 120 °C (140 W) for 1.5 hours[1].
-
Validation: Quench a small aliquot, spike with hexadecane, and analyze via GC to confirm the exclusive cleavage of the Csp3–S bond (if using alkyl aryl sulfides) prior to bulk purification[1].
Protocol 2: Visible-Light-Induced Thioetherification via EDA Activation
Self-Validating Principle: The visual color shift upon mixing the reagents in MeCN indicates the successful formation of the EDA charge-transfer complex prior to irradiation. If the solution does not shift in color, the EDA complex has not formed, and the solvent may be contaminated with moisture.
-
Glovebox Assembly: In a nitrogen-filled glovebox, add the aryl halide (0.2 mmol), lithium sulfide (0.1 mmol), PC3 organic photoredox catalyst (5.0 mol %), and Na2CO3 (0.2 mmol) to an oven-dried 4 mL borosilicate glass vial[3].
-
Solvation: Inject 1.0 mL of anhydrous MeCN. The choice of MeCN is strictly required to stabilize the radical intermediates and facilitate charge transfer[3].
-
Irradiation: Cap the vial with a septum, wrap with parafilm, remove it from the glovebox, and stir for 4 hours while positioned ~4 cm from a visible-light source (λ = 460–465 nm, 10 W)[3].
-
Temperature Control: Maintain the irradiation temperature strictly between 25 °C and 30 °C to prevent thermal degradation of the EDA complex[3].
References
-
Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263-2264. 1
-
Ma, D., et al. (2005). Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry. 2
-
Wimmer, A., et al. (2022). Selective C–S Bond Constructions Using Inorganic Sulfurs via Photoinduced Electron Donor–Acceptor Activation. The Journal of Organic Chemistry. 3
Sources
Technical Support Center: Managing Thiol Odors in Laboratory Workflows
Introduction
Welcome to the Thiol Odor Management Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the extreme olfactory potency of thiol (mercaptan) compounds. The human olfactory system is highly sensitized to these sulfur-containing organic molecules, capable of detecting them at parts-per-billion (ppb) or even parts-per-trillion (ppt) concentrations[1].
This guide is designed to move beyond basic safety rules, providing you with the mechanistic causality behind odor mitigation. By understanding the chemistry of odor neutralization, you can implement self-validating protocols that ensure a safe, compliant, and odor-free laboratory environment.
Data Presentation: Thiol Odor Thresholds
To contextualize the challenge, it is critical to understand the detection limits of common thiols. The following table summarizes quantitative odor thresholds, demonstrating why even microscopic escapes from a fume hood can trigger building-wide evacuations[1][2][3][4].
| Thiol Compound | Chemical Formula | Odor Description | Odor Threshold (ppb) |
| Methanethiol | CH₄S | Rotten cabbage | 1.0 |
| Ethanethiol | C₂H₆S | Rotten cabbage, garlic | 0.2 - 1.0 |
| 1-Propanethiol | C₃H₈S | Unpleasant, garlic-like | 0.08 - 0.75 |
| Benzenethiol | C₆H₆S | Repulsive, garlic-like | 0.03 - 0.94 |
| Grapefruit Mercaptan | C₁₀H₁₈S | Fresh grapefruit | 0.000002 |
Mechanistic Insight: The Olfactory Signaling Pathway
Why are thiols so potent? The perception of thiol odors is initiated by the interaction of these molecules with specific olfactory receptors (such as MOR244-3) in the nasal cavity[1][5]. Recent biochemical research highlights the critical role of metal ions—particularly copper (Cu⁺)—as cofactors. Copper drastically enhances the binding affinity of thiols to these receptors, triggering an intracellular signaling cascade that the brain perceives as a repulsive odor[1][5].
Olfactory signaling pathway demonstrating copper-mediated thiol receptor activation.
Troubleshooting Guides & FAQs
Q1: How do I properly set up a reaction to prevent thiol vapor from escaping the fume hood?
Causality: Thiols are highly volatile. Venting them directly into the fume hood exhaust can lead to odor re-entry into the building via HVAC intakes. The most effective mitigation is the continuous chemical oxidation of the exhaust gas before it reaches the hood ventilation.
Protocol: The Bleach Trap System
-
Empty Trap Setup: Connect the reaction exhaust tubing to an empty glass trap. This is a critical self-validating safety step that prevents the backflow of bleach into your reaction vessel in the event of a pressure drop.
-
Oxidation Trap: Connect the empty trap to a bubbler filled with commercial-grade bleach (approx. 6.15% sodium hypochlorite). The bleach chemically destroys the odorophore by oxidizing the volatile thiols into non-odorous sulfoxides or sulfones.
-
Neutralization Trap: Route the exhaust from the bleach trap into a potassium hydroxide (KOH) base trap. Causality: The oxidation of thiols by bleach can generate hydrochloric acid (HCl) gas; the KOH trap neutralizes this acidic byproduct before it enters the environment.
-
Flow Regulation: Adjust the inert gas flow to maintain a steady 1-2 bubbles per second through the traps[6].
Q2: My glassware and syringes still smell after standard washing. How do I decontaminate them?
Causality: Trace amounts of thiols adhere stubbornly to glass, Teflon, and metal surfaces[7][8]. Standard solvent washes (like acetone or water) merely dilute the compound rather than destroying the -SH group.
Protocol: The Bleach Bath Decontamination Method
-
Preparation: In a dedicated plastic container inside the fume hood, prepare a 1:1 mixture of commercial bleach and water[6].
-
Immediate Submersion: Immediately after use, dismantle all syringes and submerge all contaminated glassware completely in the bleach bath[6][9].
-
Oxidation Period: Allow the items to soak overnight (at least 14 hours). The oxidation reaction can be slow, and prolonged exposure ensures complete destruction of the thiol molecules[6].
-
Rinsing: Remove the glassware, rinse thoroughly with copious amounts of water, followed by an acetone rinse[9].
Self-Validating Indicator: If a white precipitate forms in the bath (indicating the formation of disulfides), or if the bath develops a strong unpleasant smell, the oxidizing power of the bleach is exhausted and the bath must be replaced[6]. Caution: Never mix bleach with ammonia or acidic solutions, as this can generate highly toxic chlorine or chloramine gas[10].
Step-by-step workflow for thiol exhaust trapping and glassware decontamination.
Q3: What is the protocol for a thiol spill outside the fume hood?
Causality: Spills outside the hood rapidly vaporize, exposing the lab to concentrations well above the odor threshold. While bleach is excellent for controlled glassware soaking, pouring it onto a concentrated thiol spill can cause a violent, exothermic reaction that splatters the chemical and potentially releases chlorine gas[10][11].
Protocol: Spill Cleanup Using Hydrogen Peroxide
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure maximum room ventilation.
-
PPE: Don appropriate personal protective equipment (heavy-duty gloves, safety goggles, lab coat).
-
Oxidation: Spray or gently pour a dilute basic hydrogen peroxide solution (3% H₂O₂) over the spill area. The peroxide acts as a gentler oxidizing agent, safely converting the thiols to sulfonic acids without the violent reactivity of concentrated hypochlorite[9][11].
-
Absorption: Cover the treated area with absorbent pads or spill control pillows.
-
Disposal: Once absorbed, place the materials into a sealed zip-lock bag, then into a secondary wide-mouth plastic jar, label as hazardous waste, and dispose of according to institutional guidelines[7].
Q4: Can I use activated carbon instead of chemical oxidation to control odor?
Causality: Activated carbon works via physical adsorption rather than chemical destruction. While it is highly effective as a secondary filter for ambient air in hood ducts[8], it is not a self-validating system for concentrated exhaust. The carbon bed can become saturated without any visual warning. Once spent, the carbon will suddenly release thiol vapors (a phenomenon known as "breakthrough"). Therefore, activated carbon should only be used as a supplementary safety measure, never as the primary trap for reaction off-gassing[8].
References
-
Wikipedia. "Thiol." Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). "Recommendations for a Thiol Standard." Available at: [Link]
-
Journal of the Air Pollution Control Association. "Odor Threshold Determinations of 53 Odorant Chemicals." Available at: [Link]
-
Harvard University. "Odor Thresholds in Air." Available at: [Link]
-
University of Rochester. "How to Work with Thiols-General SOP." Available at: [Link]
-
Scribd. "Handling Mercaptans in the Laboratory." Available at: [Link]
-
Organic Syntheses. "Working with Hazardous Chemicals." Available at: [Link]
-
Reddit (r/chemistry). "How to reduce thiol stink?" Available at: [Link]
-
UCLA Department of Chemistry and Biochemistry. "Standard Operating Procedures for Using Stench Chemicals." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scribd.com [scribd.com]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Cleaning with Hydrogen Peroxide? Here's What You Need to Know. [corecheminc.com]
Comparative Synthesis Guide: Routes to (5-Chloro-2-methylphenyl)(methyl)sulfane
(5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1) is a highly versatile thioanisole derivative utilized extensively as a synthetic building block in medicinal chemistry and agrochemical development[1]. Its unique substitution pattern—featuring a methylthio group, a methyl group, and a chloro group—makes it an ideal precursor for constructing complex heterocycles, such as biologically active benzofurans and benzothiazoles[1].
As a Senior Application Scientist, I have evaluated the primary synthetic routes to this compound. This guide objectively compares the classical Sandmeyer-type reaction, direct S-methylation, and transition-metal-catalyzed cross-coupling, providing mechanistic insights and self-validating experimental protocols to ensure high-fidelity synthesis.
Physicochemical Profile
Before selecting a synthesis route, it is critical to understand the target molecule's physical properties to optimize downstream isolation and purification workflows[1].
| Property | Value |
| IUPAC Name | 4-chloro-1-methyl-2-(methylsulfanyl)benzene |
| CAS Registry Number | 82961-51-1 |
| Molecular Formula | C₈H₉ClS |
| Molecular Weight | 172.68 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Storage Conditions | Sealed in a dry environment at room temperature |
Mechanistic Evaluation of Synthesis Routes
Route A: Sandmeyer-Type Thiolation (The Classical Approach)
Starting from 5-chloro-2-methylaniline, this route relies on the formation of a diazonium salt intermediate[2].
-
Causality & Mechanism: The addition of sodium nitrite in acidic media generates a highly electrophilic nitrosonium ion, which attacks the primary amine to form the diazonium salt. Because aliphatic diazonium salts are highly unstable, the reaction must be strictly maintained below 0 °C to prevent premature hydrolysis to the corresponding phenol[2]. The subsequent addition of sodium thiomethoxide (NaSMe) in the presence of a copper catalyst initiates a Single Electron Transfer (SET) event. Copper(I) reduces the diazonium to an aryl radical, expelling nitrogen gas, which then rapidly recombines with the thiolate to form the C–S bond.
Route B: Direct S-Methylation (The High-Yielding Approach)
Starting from 5-chloro-2-methylthiophenol, this route utilizes a methylating agent such as methyl iodide (MeI), dimethyl sulfate (DMS), or dimethyl carbonate (DMC)[3].
-
Causality & Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion generated by mild base deprotonation (e.g., K₂CO₃) is a "soft" nucleophile[4]. It exhibits exceptional chemoselectivity for "soft" electrophiles like the methyl carbon of MeI, vastly outcompeting any potential ring C-alkylation[4]. This Sₙ2 mechanism is highly efficient but requires handling malodorous thiophenol precursors that are susceptible to oxidative dimerization into disulfides if exposed to atmospheric oxygen.
Route C: Palladium-Catalyzed Cross-Coupling (The Modern Approach)
Starting from 2-bromo-4-chlorotoluene, this route employs a Pd-catalyst to couple the aryl halide directly with NaSMe[5].
-
Causality & Mechanism: Unactivated aryl chlorides and bromides do not readily undergo nucleophilic aromatic substitution. A palladium catalyst overcomes this barrier via oxidative addition into the C–Br bond (which is weaker and more reactive than the C–Cl bond, ensuring regioselectivity). Transmetalation with NaSMe followed by reductive elimination yields the target sulfane[5]. Recent advancements allow this thiomethylation to occur at room temperature, preserving sensitive functional groups and avoiding the generation of toxic diazonium intermediates[5].
Fig 1. Logical comparison of the three primary synthetic pathways to the target sulfane.
Quantitative Comparison of Synthetic Routes
To facilitate decision-making for scale-up or bench-level synthesis, the following table summarizes the operational metrics of each route based on standard literature parameters[2][3][5].
| Metric | Route A (Sandmeyer) | Route B (S-Methylation) | Route C (Pd-Coupling) |
| Typical Yield | 45% – 65% | 85% – 95% | 75% – 90% |
| Reaction Time | 4 – 8 hours | 2 – 4 hours | 12 – 24 hours |
| Temperature | < 0 °C, then 80 °C | Room Temperature | RT to 100 °C |
| Reagent Cost | Low (Commodity chemicals) | Low to Medium | High (Pd catalysts/ligands) |
| Scalability | Moderate (Exothermic N₂ release) | High | Moderate (Cost prohibitive) |
| Primary Byproducts | Phenols, Disulfides | Inorganic salts (KI) | Protodehalogenated species |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific observational checkpoints to ensure the integrity of the reaction at each stage.
Protocol 1: Sandmeyer-Type Synthesis (Optimized for Scalability)
This method is preferred when starting material cost is the primary constraint[2].
-
Amine Dissolution: Suspend 5-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Stir vigorously until complete dissolution is achieved (forming the hydrochloride salt).
-
Diazotization: Cool the reaction vessel in an ice-salt bath to -5 °C. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise.
-
Self-Validation: The solution will transition from a suspension to a clear, pale-yellow liquid. Starch-iodide paper must turn blue-black, confirming the presence of excess nitrous acid.
-
-
Thiolation: In a separate flask, prepare a solution of sodium thiomethoxide (1.5 eq) and a catalytic amount of CuSO₄ (0.1 eq) in water. Cool to 0 °C.
-
Coupling: Add the cold diazonium salt solution dropwise to the thiolate mixture, strictly maintaining the temperature below 0 °C to prevent premature decomposition.
-
Thermal Decomposition: Gradually warm the reaction mixture to 80–85 °C and maintain for 2 hours[2].
-
Self-Validation: Vigorous bubbling will occur as N₂ gas is expelled. The cessation of gas evolution indicates the completion of the radical coupling phase.
-
-
Workup: Neutralize to a faintly acidic pH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation.
Fig 2. Step-by-step experimental workflow for the Sandmeyer-type synthesis route.
Protocol 2: Direct S-Methylation using Methyl Iodide
This method is preferred when high yield and high purity are required[3].
-
Deprotonation: Dissolve 5-chloro-2-methylthiophenol (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the highly acidic thiol (pKa ~6-7) without causing solvent degradation or unwanted side reactions.
-
-
Alkylation: Slowly add Methyl Iodide (MeI) (1.2 eq) dropwise via a syringe.
-
Self-Validation: The immediate precipitation of potassium iodide (KI) as a fine white solid serves as a visual indicator of successful Sₙ2 displacement.
-
-
Reaction Monitoring: Stir at room temperature for 2 hours.
-
Analytical Validation: Perform TLC (Hexanes:EtOAc 9:1). The disappearance of the highly polar thiol spot and the emergence of a non-polar, UV-active spot confirms full conversion.
-
-
Workup: Quench the reaction with cold distilled water to dissolve the inorganic salts. Extract with diethyl ether. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na₂SO₄ and evaporate the solvent to yield the highly pure target sulfane.
References
-
(5-Chloro-2-methylphenyl)(methyl)sulfane Source: Benchchem URL:1
-
3-Chloro-2-methylphenyl methyl sulfide Source: Benchchem URL:2
-
Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives Source: KU Leuven URL:4
-
Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium Source: ChemRxiv URL:5
-
Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols Source: ResearchGate URL:3
Sources
Spectroscopic Comparison of Thioanisole Isomers: Conformational and Positional Analysis
Introduction
Thioanisole (methyl phenyl sulfide) is a fundamental building block in organic synthesis and a crucial scavenger in solid-phase peptide synthesis. For analytical chemists and spectroscopists, thioanisole presents a highly dynamic system for studying isomerism. The spectroscopic analysis of thioanisole isomers generally falls into two distinct categories:
-
Conformational (Rotational) Isomerism : The orientation of the methylthio group (–SCH₃) relative to the benzene ring, yielding planar and perpendicular conformers.
-
Positional Isomerism : The substitution pattern on the benzene ring (e.g., ortho, meta, para halogenated derivatives).
This guide objectively compares the spectroscopic properties of these isomeric forms, details the causality behind specific experimental choices, and provides self-validating protocols for their separation and characterization.
Section 1: Conformational Isomerism (Planar vs. Perpendicular)
The internal rotation of the methyl group around the C(sp²)–S bond in thioanisole leads to distinct rotational isomers. While the planar conformer is generally the global minimum in the ground state (S₀), the perpendicular conformer exists as a local minimum or transition state depending on the electronic state and isotopic substitution [3].
Causality in Experimental Design : Why use isotopomers like thioanisole-d₁ (C₆H₅S-CH₂D)? In undeuterated thioanisole, the internal rotation of the symmetric –CH₃ group makes it difficult to isolate distinct rotational isomers spectroscopically. Partial deuteration breaks the C₃v symmetry of the methyl group. This subtle change in nuclear displacement vectors allows researchers to use Resonantly Enhanced Two-Photon Ionization (R2PI) and UV-UV hole-burning techniques to spectroscopically separate and assign the distinct internal-rotational isomers [1].
Table 1: Spectroscopic Energetics of Thioanisole-d₁ Rotational Isomers
| Property | Isomer A (Planar-like) | Isomer B (Perpendicular-like) | Analytical Technique |
| S₁-S₀ Origin Band (cm⁻¹) | ~ 34,750 | ~ 34,765 | R2PI Spectroscopy |
| Adiabatic Ionization Energy (eV) | ~ 7.95 | ~ 7.98 | MATI / SEVI |
| S₁ Lifetime (ns) | Long-lived | Short-lived (Predissociation) | Pump-Probe Laser |
| Stability (Ground State S₀) | Global Minimum | Local Minimum / Higher Energy | DFT Calculations |
Section 2: Positional Isomers of Halogenated Thioanisoles
When substituting the benzene ring, positional isomers (ortho, meta, para) exhibit significantly different rovibrational spectra. Recent synchrotron-based Fourier Transform Infrared (FTIR) studies have extensively compared thioanisole (TA) with its halogenated derivatives, such as 3-fluorothioanisole (3FTA) and 3-chlorothioanisole (3ClTA) [2].
Causality in Experimental Design : Why use Synchrotron-based FTIR? Conventional thermal IR sources often lack the brilliance required to resolve the fine rovibrational structure of complex asymmetric tops like substituted thioanisoles in the gas phase. Synchrotron radiation provides a highly collimated, intense infrared beam, enabling the resolution of subtle frequency shifts caused by halogen substitution. Furthermore, for meta-substituted derivatives (3FTA, 3ClTA), the asymmetry of the molecule results in the coexistence of cis and trans conformers (relative orientation of the halogen and the methyl group), which can be deconvoluted using Boltzmann distribution models [2].
Table 2: FTIR Vibrational Mode Shifts (Gas Phase)
| Vibrational Mode | Thioanisole (TA) | 3-Fluorothioanisole (3FTA) | 3-Chlorothioanisole (3ClTA) | Shift Causality |
| C-H out-of-plane bend | ~ 740 cm⁻¹ | ~ 780 cm⁻¹ | ~ 765 cm⁻¹ | Halogen inductive effect stiffens the ring |
| Ring breathing (ν₁) | ~ 1000 cm⁻¹ | ~ 1015 cm⁻¹ | ~ 1008 cm⁻¹ | Mass effect vs. electron withdrawal |
| C-S stretch | ~ 700 cm⁻¹ | ~ 705 cm⁻¹ | ~ 702 cm⁻¹ | Minimal shift; decoupled from ring substitution |
Section 3: Experimental Protocols
Protocol 1: Spectroscopic Separation of Rotational Isomers via UV-UV Hole Burning
Objective : To isolate the S₁-S₀ vibronic transitions of specific thioanisole-d₁ conformers. Self-Validating Mechanism : The depletion of the ground state by the pump laser causes a proportional drop in the ion signal generated by the probe laser. If the probe laser is tuned to a transition belonging to the same isomer, a "hole" (dip) is observed. If it belongs to a different isomer, the signal remains unchanged, intrinsically validating the isomer assignment.
-
Molecular Beam Generation : Seed thioanisole-d₁ vapor in helium carrier gas (approx. 2 atm) and expand it through a pulsed nozzle (0.5 mm diameter) into a vacuum chamber to create a supersonically cooled molecular beam (~5 K).
-
Pump Laser Alignment : Tune the UV1 (pump) laser to a known strong vibronic transition of Isomer A. Fire UV1 200 ns prior to the probe laser.
-
Probe Laser Scanning : Scan the UV2 (probe) laser across the S₁-S₀ transition region.
-
Ionization & Detection : Use a Time-of-Flight (TOF) mass spectrometer to monitor the parent ion mass channel.
-
Data Analysis : Subtract the UV1+UV2 signal from the UV2-only signal. The resulting depletion spectrum represents the isolated absorption spectrum of Isomer A.
Protocol 2: Synchrotron-Based FTIR Analysis of Positional Isomers
Objective : To measure the high-resolution rovibrational spectra of 3FTA and 3ClTA. Self-Validating Mechanism : The experimental spectra are directly overlaid with simulated rotational contours derived from Density Functional Theory (DFT) anharmonic frequency calculations. A match between the simulated cis/trans Boltzmann-weighted contours and the experimental data validates the structural assignment.
-
Sample Preparation : Degas liquid samples of 3FTA and 3ClTA using multiple freeze-pump-thaw cycles.
-
Cell Loading : Introduce the vapor into a multipass White cell (path length ~2 meters) equipped with KBr windows, maintaining a pressure of ~0.1 Torr to minimize collisional broadening.
-
Beam Alignment : Direct the synchrotron far-IR/mid-IR beam through the White cell and into a high-resolution Michelson interferometer (e.g., Bruker IFS 125HR).
-
Data Acquisition : Record interferograms at a resolution of 0.001 cm⁻¹. Co-add 500+ scans to achieve a high signal-to-noise ratio.
-
Spectral Deconvolution : Use standard spectral fitting software to identify the cis and trans conformer contributions based on their predicted rotational constants.
Section 4: System Workflows
Workflow of UV-UV hole-burning spectroscopy for separating thioanisole rotational isomers.
Classification of thioanisole isomerism types analyzed via high-resolution spectroscopy.
References
-
Lee, J., Kim, S.-Y., & Kim, S. K. (2014). Spectroscopic Separation of the Methyl Internal-Rotational Isomers of Thioanisole Isotopomers (C₆H₅S-CH₂D and C₆H₅S-CHD₂). The Journal of Physical Chemistry A, 118(10), 1850-1857. URL:[Link]
-
Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics, 38(5), 587-596. URL:[Link]
-
Bossa, M., Morpurgo, S., & Stranges, S. (2002). The use of ab initio and DFT calculations in the interpretation of ultraviolet photoelectron spectra: The rotational isomerism of anisole and thioanisole as a case study. Journal of Molecular Structure: THEOCHEM, 618(1-2), 155-164. URL:[Link]
Benchmarking Catalysts for Aryl Sulfide Synthesis: A Comparative Guide
Aryl sulfides are indispensable structural motifs in pharmaceutical development, agrochemicals, and advanced materials. However, the construction of carbon-sulfur (C-S) bonds has historically presented a fundamental mechanistic challenge: the "thiolate poisoning" effect. Because highly nucleophilic thiolate anions coordinate strongly to transition metal centers, they often form stable, unreactive metal-thiolate resting states that halt the catalytic cycle[1].
Over the past two decades, rational ligand design and the advent of photoredox catalysis have revolutionized this field. As a Senior Application Scientist, I have structured this guide to objectively benchmark the three primary catalytic paradigms—Palladium, Nickel, and Photoredox catalysis—analyzing the causality behind their experimental design and providing self-validating protocols for laboratory implementation.
Catalyst Benchmarking & Performance Data
The selection of a catalyst system depends heavily on the substrate scope, budget constraints, and the availability of specialized equipment (e.g., photoreactors or ball mills).
| Catalyst System | Primary Mechanism | Optimal Substrates | Key Advantages | Primary Limitations |
| Palladium (e.g., Pd/DiPPF) | Oxidative Addition / Reductive Elimination | Aryl Halides (I, Br, Cl) + Free Thiols | Gold standard for reliability; broad functional group tolerance; high yields[1]. | High metal cost; highly susceptible to thiolate poisoning if monodentate ligands are used[1]. |
| Nickel (e.g., Ni/dcypt) | Aryl Exchange / Double Oxidative Addition | Aryl Esters/Halides + Aryl Sulfides | Earth-abundant; circumvents the use of toxic, malodorous free thiols[2]. | Highly sensitive to air/moisture; narrower substrate scope compared to Pd[2]. |
| Photoredox (e.g., Ir-complexes) | Single Electron Transfer (SET) | Electron-Rich Arenes + Disulfides | Room temperature operation; enables direct C-H functionalization[3]. | Limited strictly to electron-rich arenes; requires specialized 455 nm LED setups[3]. |
Deep Dive: Palladium Catalysis (The Benchmark Standard)
Palladium-catalyzed C-S cross-coupling, pioneered by the Buchwald group, remains the most reliable method for synthesizing aryl sulfides[1]. The critical breakthrough in this methodology was the transition from monodentate to bidentate phosphine ligands such as DiPPF (1,1'-bis(diisopropylphosphino)ferrocene)[1].
The Causality of Ligand Choice: Monodentate phosphines are easily displaced by incoming thiolate anions, leaving the palladium center saturated with sulfur and unable to undergo reductive elimination[1]. Bidentate ligands like DiPPF possess a large bite angle and chelate strongly to the Pd center. They remain coordinated during thiolate attack, forcing the intermediate into a strained cis-geometry that thermodynamically accelerates the final reductive elimination step, thereby preventing catalyst aggregation and poisoning[1].
Pd-Catalyzed C-S Cross-Coupling Mechanism highlighting the role of bidentate ligands.
Deep Dive: Nickel & Photoredox Catalysis (The Modern Frontiers)
Nickel-Catalyzed Aryl Exchange
Nickel provides a cost-effective, earth-abundant alternative. Recent innovations utilize Ni/dcypt catalysts to synthesize aryl sulfides through an aryl exchange reaction between an aryl sulfide donor (e.g., 2-pyridyl sulfide) and an aromatic ester[2]. This circumvents the use of volatile, toxic thiols. The Ni(0) complex undergoes simultaneous oxidative additions into both the aryl sulfide and the electrophile, followed by ligand exchange and reductive elimination[2]. Furthermore, mechanochemical approaches (ball-milling) have recently enabled Ni-catalyzed C-S coupling under ambient air with lower catalyst loadings[4].
Visible-Light Photoredox Direct C-H Sulfenylation
Photoredox catalysis provides a mild, room-temperature alternative that avoids prefunctionalized aryl halides. Using catalysts like [Ir(dF(CF3)ppy)2(dtbpy)]PF6, electron-rich arenes can be directly coupled with disulfides[3]. Blue light excites the Ir-photocatalyst, which oxidizes the arene to a radical cation (oxidation potential ~1.02 V vs SCE)[3]. Concurrently, the disulfide is homolytically cleaved into thiyl radicals, enabling a radical-radical cross-coupling[3]. Alternatively, polysulfide anions (like S4²⁻) can act as both the sulfur source and the visible-light photoredox catalyst to reduce aryl halides[5].
Visible-light photoredox radical-radical cross-coupling workflow for aryl sulfide synthesis.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.
Protocol A: Pd-Catalyzed C-S Cross-Coupling (Buchwald Conditions)
Objective: Synthesis of diaryl sulfide from aryl chloride and thiophenol.
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (1.0 mol%) and DiPPF (2.4 mol%) in anhydrous toluene. Stir for 15 minutes.
-
Causality: Pre-mixing ensures the bidentate ligand fully coordinates to the Pd center before exposure to the strongly coordinating thiolate, preventing immediate catalyst poisoning[1].
-
-
Substrate Addition: Add the aryl chloride (1.0 equiv), thiophenol (1.1 equiv), and NaOtBu (1.2 equiv).
-
Self-Validation Check: The slight excess of thiol ensures complete conversion of the halide. Do not exceed 1.1 equivalents, as excessive thiol can overwhelm the ligand sphere and stall the reaction.
-
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat at 100 °C for 12 hours.
-
Quench and Analysis: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Analyze the crude mixture via GC-MS.
-
Self-Validation Check: The presence of unreacted aryl chloride indicates catalyst deactivation (likely due to poor ligand coordination), while significant disulfide byproducts indicate unwanted oxygen ingress during setup.
-
Protocol B: Visible-Light Photoredox Direct C-H Sulfenylation
Objective: Synthesis of aryl sulfide via radical-radical cross-coupling.
-
Mixture Preparation: In an oven-dried Schlenk tube, add 1,2,4-trimethoxybenzene (1.0 equiv), diphenyl disulfide (0.5 equiv), [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1.0 mol%), and (NH₄)₂S₂O₈ (2.0 equiv) in CH₃CN[3].
-
Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles.
-
Causality: Oxygen is a potent radical scavenger. If not removed, it will quench the excited state of the photocatalyst or trap the intermediate thiyl radicals, completely shutting down the reaction[3].
-
-
Irradiation: Irradiate the mixture with 455 nm blue LEDs at room temperature for 24 hours.
-
Self-Validation Check: Monitor the reaction via TLC. A distinct color change or fluorescence quenching confirms active single-electron transfer (SET) between the photocatalyst and the arene[3].
-
-
Workup: Quench with water, extract with DCM, and purify via flash chromatography. Verify the C-S bond formation at the most electron-rich position of the arene via ¹H NMR.
Sources
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
Biological activity screening of (5-Chloro-2-methylphenyl)(methyl)sulfane derivatives
An in-depth technical analysis and comparison guide for the biological activity screening of (5-Chloro-2-methylphenyl)(methyl)sulfane derivatives.
Executive Summary
The compound (5-Chloro-2-methylphenyl)(methyl)sulfane (CAS: 82961-51-1) serves as a highly privileged core scaffold in both medicinal chemistry and agrochemical development [1]. While the base thioether itself is primarily a synthetic intermediate, its derivatization yields a vast library of biologically active molecules, including benzofurans, 1,3,4-oxadiazoles, and 1,2,4-triazoles. This guide objectively compares the biological performance of these derivative classes against commercial standards and provides field-proven, self-validating protocols for screening their antimicrobial and insecticidal activities.
Mechanistic Rationale: The Power of the Scaffold
The architectural value of (5-Chloro-2-methylphenyl)(methyl)sulfane lies in its unique steric and electronic profile.
-
The Methylthio Group (-SCH₃): Acts as a versatile synthetic handle. It can be oxidized to sulfoxides or sulfones, or substituted to facilitate ring-closure reactions, forming complex heterocycles [1].
-
Aryl Substitutions: The ortho-methyl and meta-chloro groups provide an optimal lipophilic balance (LogP). This lipophilicity is critical for target penetration—whether breaching the waxy epicuticle of agricultural pests like Plutella xylostella or traversing the complex peptidoglycan layers of bacterial pathogens.
Fig 1: Derivatization pathways of the (5-Chloro-2-methylphenyl)(methyl)sulfane scaffold and targets.
Comparative Performance Analysis
When evaluating the biological efficacy of these derivatives, it is crucial to benchmark them against established commercial agents. Recent structure-activity relationship (SAR) studies have demonstrated that appending specific heterocyclic rings to the core scaffold dictates the molecule's primary biological target [2, 3].
Agrochemical Applications: 1,3,4-Oxadiazole Sulfide Derivatives
Researchers have synthesized sulfide derivatives containing 1,3,4-oxadiazole and pyridine moieties from the core scaffold. Compounds such as 6g and 6d have shown remarkable dual-action properties (bactericidal and insecticidal) [2].
-
Performance vs. Alternatives: Against tobacco bacterial wilt (Ralstonia solanacearum), specific oxadiazole derivatives significantly outperformed the commercial standard, Thiodiazole-copper [2].
Pharmaceutical Applications: Benzofurans and Triazoles
Cyclization of the scaffold into benzofuran derivatives (e.g., 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) shifts the activity profile toward human pathogens, exhibiting potent antifungal and antitumor properties [1]. Similarly, 1,2,4-triazole derivatives exhibit high binding affinities to bacterial targets, showing strong inhibition of Gram-positive strains like Staphylococcus aureus [3].
Quantitative Data Summary
| Derivative Class | Representative Compound | Primary Target Organism | Biological Efficacy | Commercial Standard | Performance vs. Standard |
| 1,3,4-Oxadiazole Sulfide | Compound 6g | Ralstonia solanacearum (Bacterial Wilt) | High Inhibition | Thiodiazole-copper | Superior [2] |
| 1,3,4-Oxadiazole Sulfide | Compound 6d | Plutella xylostella (Diamondback moth) | >93% mortality at 500 mg/L | Commercial Insecticides | Comparable [2] |
| Benzofuran | 3-methylsulfinyl-benzofuran | Pathogenic Fungi | Moderate to High | Amphotericin B | Comparable [1] |
| 1,2,4-Triazole | Triazole 7a | Staphylococcus aureus (Gram-positive) | MIC < 16 µg/mL | Ciprofloxacin | Moderate/High [3] |
Experimental Workflows & Methodologies
To ensure scientific integrity, the biological screening of these highly lipophilic thioether derivatives requires stringent, self-validating protocols.
Protocol 1: High-Throughput Microbroth Dilution Assay (Antimicrobial)
Causality Focus: Agar disk diffusion is often insufficient for lipophilic sulfide derivatives due to poor diffusion rates through the aqueous agar matrix. Microbroth dilution is mandatory for accurate Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Compound Solubilization: Dissolve the derivative in 100% DMSO to create a 10 mg/mL stock. Rationale: Ensures complete dissolution of the hydrophobic scaffold.
-
Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate. The final DMSO concentration must not exceed 1% v/v. Rationale: Concentrations >1% DMSO induce solvent-mediated cytotoxicity, yielding false-positive antibacterial results.
-
Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL. Rationale: Strict inoculum control prevents the "inoculum effect," where too many bacteria overwhelm the drug, artificially inflating the MIC.
-
Incubation & Controls: Include a positive control (e.g., Ciprofloxacin), a negative control (MHB + 1% DMSO), and a sterility control. Incubate at 37°C for 24 hours.
-
Colorimetric Readout: Add 30 µL of 0.015% Resazurin dye to each well and incubate for 2 hours. Rationale: Viable bacteria reduce blue resazurin to pink resorufin. This metabolic validation eliminates the ambiguity of reading visual turbidity in wells containing precipitated lipophilic compounds.
Fig 2: High-throughput microbroth dilution workflow for antimicrobial MIC determination.
Protocol 2: Leaf-Dip Bioassay for Insecticidal Screening
Step-by-Step Methodology:
-
Emulsion Preparation: Formulate the derivative (e.g., Compound 6d) at 500 mg/L using water containing 0.1% Tween-80. Rationale: Tween-80 acts as a surfactant, breaking the surface tension of the water to ensure uniform coating of the hydrophobic leaf cuticle.
-
Leaf Treatment: Immerse standard cabbage leaf discs (5 cm diameter) into the emulsion for 10 seconds. Air-dry at room temperature.
-
Infestation: Introduce 10 second-instar larvae of Plutella xylostella to each treated leaf disc in a controlled Petri dish.
-
Mortality Assessment: Assess mortality at 48 and 72 hours. Larvae are considered dead if they fail to respond to a gentle probe with a fine brush. Rationale: This mechanical stimulation standardizes the definition of mortality, preventing paralyzed but living insects from skewing efficacy data.
Conclusion
The (5-Chloro-2-methylphenyl)(methyl)sulfane scaffold is a highly adaptable molecular foundation. By carefully selecting the derivatization pathway—such as oxadiazole ring closure for agrochemicals or benzofuran cyclization for pharmaceuticals—researchers can fine-tune the biological activity of the resulting compounds. When screened using rigorous, controlled methodologies like resazurin-validated microbroth dilution, these derivatives consistently demonstrate competitive or superior efficacy compared to existing commercial standards.
References
-
Title: Synthesis and bioactivity of sulfide derivatives containing 1,3,4-oxadiazole and pyridine Source: tubitak.gov.tr (TÜBİTAK Academic Journals) URL: [Link]
-
Title: Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties Source: mdpi.com (Molecules) URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
